Product packaging for Puquitinib(Cat. No.:CAS No. 916890-10-3)

Puquitinib

Número de catálogo: B1684233
Número CAS: 916890-10-3
Peso molecular: 317.3 g/mol
Clave InChI: QUTFBURLXCODBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Puquitinib is a novel, orally available small-molecule inhibitor that selectively targets the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, a key component of a signaling pathway critical for cell growth, proliferation, and survival . This compound binds to the ATP-binding pocket of PI3Kδ, demonstrating high selectivity and low-nanomolar biochemical and cellular inhibitory potency for PI3Kδ over other PI3K isoforms and a broad panel of protein kinases . Its mechanism of action involves the downregulation of the PI3K signaling pathway, leading to the inhibition of downstream targets such as AKT and ERK phosphorylation . In preclinical studies, this compound has shown potent antitumor efficacy, inducing G1-phase cell-cycle arrest and apoptosis in hematological and solid tumor cell lines . Research highlights its potential in models of Acute Myeloid Leukemia (AML), where it exhibited stronger efficacy than the well-known inhibitor CAL-101 (Idelalisib), and its antitumor effects were significantly enhanced when combined with cytotoxic agents like daunorubicin . Furthermore, studies have demonstrated that this compound can induce autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in nasopharyngeal cancer cells, contributing to its antiproliferative effects . A phase I clinical trial in patients with relapsed or refractory non-Hodgkin's lymphoma indicated that the drug has an acceptable safety profile and offers potential therapeutic value . This compound is supplied for research purposes only. This product is intended for use by qualified research professionals. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15N7 B1684233 Puquitinib CAS No. 916890-10-3

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

916890-10-3

Fórmula molecular

C17H15N7

Peso molecular

317.3 g/mol

Nombre IUPAC

6-N-cyclopropyl-2-N-quinolin-6-yl-7H-purine-2,6-diamine

InChI

InChI=1S/C17H15N7/c1-2-10-8-12(5-6-13(10)18-7-1)22-17-23-15-14(19-9-20-15)16(24-17)21-11-3-4-11/h1-2,5-9,11H,3-4H2,(H3,19,20,21,22,23,24)

Clave InChI

QUTFBURLXCODBH-UHFFFAOYSA-N

SMILES canónico

C1CC1NC2=NC(=NC3=C2NC=N3)NC4=CC5=C(C=C4)N=CC=C5

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

puquitinib
puquitinib mesylate
XC-302

Origen del producto

United States

Foundational & Exploratory

Puquitinib's Mechanism of Action in Acute Myeloid Leukemia (AML) Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in AML, playing a crucial role in cell proliferation, survival, and drug resistance. Puquitinib, a novel, orally available, and highly selective inhibitor of the PI3K delta (PI3Kδ) isoform, has demonstrated potent antitumor efficacy in preclinical models of AML. This technical guide provides an in-depth overview of the mechanism of action of this compound in AML cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: PI3Kδ Inhibition

This compound functions as a potent and selective inhibitor of the p110δ catalytic subunit of PI3K.[1][2][3] By binding to the ATP-binding pocket of PI3Kδ, this compound effectively blocks its kinase activity.[1][2][3] This inhibition is highly specific for the δ isoform, with significantly less activity against other class I PI3K isoforms (α, β, and γ).[1][2][3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is often constitutively activated in AML, making it a prime therapeutic target.[1][4]

The inhibition of PI3Kδ by this compound leads to the downregulation of its downstream signaling pathways, most notably the AKT and ERK pathways.[1][2][3] The constitutive activation of these pathways is a hallmark of many AML subtypes and is critical for leukemic cell proliferation and survival. By suppressing the phosphorylation and subsequent activation of AKT and ERK, this compound triggers a cascade of anti-leukemic effects, including cell cycle arrest and apoptosis.[1][2][3]

Quantitative Data

The anti-proliferative activity of this compound has been evaluated across a panel of AML cell lines, demonstrating broad efficacy. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Notably, the FLT3-ITD positive cell line, MV4;11, exhibited high sensitivity to this compound.[1]

Cell LineIC50 (μM)
MV4;110.1
Kasumi-10.3
EOL-10.3
THP-10.4
HL-600.5
U9370.6
OCI-AML20.2
OCI-AML30.3
MOLM-130.2
KG-10.7
NOMO-10.4
Data extracted from "this compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia"[1]

Treatment of the p110δ-positive MV4;11 AML cell line with this compound resulted in a significant, concentration-dependent arrest in the G1 phase of the cell cycle.[1]

Treatment% of Cells in G1 Phase
Control63.3%
This compound (1 μM)83.0%
CAL-101 (1 μM)70.7%
Data extracted from "this compound, a novel orally available PI3Kδ inhibitor, exhibits potent antitumor efficacy against acute myeloid leukemia"[1]

Signaling Pathway and Experimental Workflow Visualizations

Puquitinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FLT3) PI3K_delta PI3Kδ Receptor_Tyrosine_Kinase->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3  PIP2 p_ERK p-ERK PI3K_delta->p_ERK  ERK This compound This compound This compound->PI3K_delta PIP2 PIP2 p_AKT p-AKT PIP3->p_AKT  AKT AKT AKT Proliferation_Survival Cell Proliferation & Survival p_AKT->Proliferation_Survival Apoptosis Apoptosis p_AKT->Apoptosis G1_Arrest G1 Cell Cycle Arrest p_AKT->G1_Arrest ERK ERK p_ERK->Proliferation_Survival

Caption: this compound inhibits PI3Kδ, blocking downstream AKT and ERK signaling, leading to apoptosis and G1 cell cycle arrest in AML cells.

Experimental_Workflow cluster_assays Cellular Assays Start Start: AML Cell Culture Treatment Treat cells with varying concentrations of this compound Start->Treatment Incubation Incubate for specified time periods (e.g., 24, 48, 72 hours) Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Incubation->Cell_Cycle Apoptosis Apoptosis Detection (Western Blot for Caspases/PARP) Incubation->Apoptosis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis End End: Determine Mechanism of Action Data_Analysis->End

Caption: Experimental workflow for evaluating the effects of this compound on AML cells.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on AML cell lines.

Materials:

  • AML cell lines

  • This compound

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on the cell cycle distribution of AML cells.

Materials:

  • AML cell lines

  • This compound

  • Complete RPMI-1640 medium

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/well.

  • Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

  • Harvest the cells by centrifugation and wash once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blotting

This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways following this compound treatment.

Materials:

  • AML cell lines

  • This compound

  • Complete RPMI-1640 medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PARP, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat AML cells with this compound for the desired time and concentration.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to normalize protein levels.

Conclusion

This compound demonstrates a clear and potent mechanism of action in AML cells centered on the selective inhibition of the PI3Kδ isoform. This targeted inhibition leads to the effective downregulation of the pro-survival AKT and ERK signaling pathways, culminating in G1 phase cell cycle arrest and the induction of apoptosis. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and potentially utilize this compound in the treatment of Acute Myeloid Leukemia. The high sensitivity of FLT3-ITD positive AML cells to this compound suggests a promising avenue for targeted therapy in this high-risk patient population and warrants further investigation into the synergistic potential of combined PI3Kδ and FLT3 inhibition.[3]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the PI3Kδ Signaling Pathway

The Phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of the immune system, playing a central role in the development, function, and homeostasis of various leukocyte populations. Its restricted expression to the hematopoietic lineage and its frequent dysregulation in immune-related disorders and malignancies have made it a highly attractive target for therapeutic intervention. This guide provides a comprehensive overview of the PI3Kδ pathway, its components, regulation, and its implications in health and disease, supplemented with detailed experimental methodologies and structured data for professional reference.

Core Principles of the PI3Kδ Pathway

The PI3K family of lipid kinases is divided into three classes. PI3Kδ, encoded by the PIK3CD gene, is a member of the Class IA PI3Ks, which are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2] The p110δ catalytic subunit is predominantly expressed in leukocytes, whereas the other Class IA isoforms, p110α and p110β, are ubiquitously expressed.[2][3] This leukocyte-specific expression underpins the critical and specialized role of PI3Kδ in the immune system.[4][5]

The central function of Class I PI3Ks is to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol ring, generating the lipid second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a docking site on the inner leaflet of the plasma membrane, recruiting and activating a host of downstream effector proteins, most notably those containing a Pleckstrin Homology (PH) domain.

Pathway Activation

Activation of PI3Kδ is a tightly regulated process initiated by a diverse array of cell surface receptors. In T and B lymphocytes, the pathway is engaged by antigen receptors (TCR and BCR), co-stimulatory molecules (e.g., CD28, ICOS, CD19), and cytokine receptors (e.g., IL-2R, IL-4R).[6][7][8] In myeloid cells, PI3Kδ is activated by various stimuli that drive inflammation and innate immune responses.[4]

The canonical activation mechanism involves the recruitment of the p85-p110δ heterodimer from the cytosol to the plasma membrane. This occurs when the tandem SH2 domains of the p85 regulatory subunit bind to specific phosphotyrosine motifs (YxxM) on activated receptor chains or associated adaptor proteins.[8][9] This interaction relieves the inhibitory constraints imposed by p85 on the p110δ catalytic subunit and positions the enzyme in close proximity to its substrate, PIP2, leading to the rapid production of PIP3.

Downstream Effectors

The accumulation of PIP3 at the membrane triggers the recruitment and activation of several key signaling nodes:

  • Akt (Protein Kinase B): A serine/threonine kinase that is a central hub in the PI3K pathway. Upon binding to PIP3, Akt is phosphorylated and activated, in turn phosphorylating a multitude of substrates that regulate cell survival, growth, proliferation, and metabolism.[6]

  • mTOR (mechanistic Target of Rapamycin): Activated downstream of Akt, mTOR is a critical regulator of protein synthesis and cell growth.[8][10]

  • FOXO Transcription Factors: Akt-mediated phosphorylation of Forkhead box O (FOXO) proteins leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[8][9]

  • Bruton's Tyrosine Kinase (BTK): Essential for B-cell development and activation, BTK is recruited to the membrane by PIP3, where it becomes activated.[11]

  • Phospholipase Cγ2 (PLCγ2): In B cells, PIP3 facilitates the activation of PLCγ2, which is crucial for calcium mobilization and NF-κB activation.[7]

Negative Regulation

The PI3Kδ pathway is counter-regulated by lipid phosphatases that terminate the signal by dephosphorylating PIP3.

  • PTEN (Phosphatase and Tensin Homolog): Dephosphorylates the 3' position of PIP3, converting it back to PIP2, thereby directly antagonizing PI3K activity.[12]

  • SHIP (SH2-containing Inositol 5'-Phosphatase): Dephosphorylates the 5' position of PIP3 to generate PI(3,4)P2.[12]

Data Presentation

Table 1: Key Components of the PI3Kδ Signaling Pathway
ComponentTypeCore Function in the Pathway
p110δ (PIK3CD) Catalytic Subunit (Class IA)Phosphorylates PIP2 to generate the second messenger PIP3.[13]
p85 (PIK3R1) Regulatory Subunit (Class IA)Stabilizes p110δ, inhibits its basal activity, and mediates membrane recruitment via SH2 domains.[8]
PIP2 Lipid SubstratePhosphorylated by p110δ to become PIP3.
PIP3 Lipid Second MessengerRecruits and activates PH domain-containing proteins (e.g., Akt, BTK) to the plasma membrane.
Akt (PKB) Serine/Threonine KinaseCentral downstream effector promoting cell survival, growth, and proliferation.[6]
mTOR Serine/Threonine KinaseDownstream of Akt; master regulator of cell growth and metabolism.[8]
FOXO1 Transcription FactorInhibited by Akt; its suppression prevents apoptosis and promotes cell cycle progression.[9]
BTK Tyrosine KinaseCritical for B-cell receptor signaling and B-cell activation.[11]
PTEN Lipid PhosphataseNegative regulator; dephosphorylates PIP3 to PIP2.[12]
SHIP Lipid PhosphataseNegative regulator; dephosphorylates PIP3 to PI(3,4)P2.[12]
Table 2: In Vitro Potency of Selected PI3Kδ Inhibitors
InhibitorPI3Kδ IC₅₀ (nM)Selectivity vs. PI3KαSelectivity vs. PI3KβSelectivity vs. PI3KγStatus
Idelalisib (CAL-101) ~2.5[14]>400-fold[15]>400-fold[15]~40-fold[15]Approved[16]
Umbralisib (TGR-1202) 22.2[15]>1000-fold>1000-fold>1000-foldApproved (some indications withdrawn)[17][18]
Leniolisib (CDZ173) 11[10]~22-fold~39-fold~203-foldApproved for APDS[10][15]
IC-87114 500[15]>100-fold>100-fold58-foldPreclinical Tool[15]
Table 3: Clinical Manifestations of PIK3CD Gene Variants
Mutation TypeResulting SyndromeKey Immunological & Clinical Manifestations
Heterozygous Gain-of-Function (GOF) Activated PI3Kδ Syndrome (APDS)[8]Recurrent sinopulmonary infections, chronic herpesvirus (EBV, CMV) infections, lymphadenopathy, hepatosplenomegaly, defective B- and T-cell function, autoimmunity (e.g., cytopenias), and increased risk of B-cell lymphoma.[8][19][20]
Homozygous Loss-of-Function (LOF) Severe B-cell lymphopeniaAgammaglobulinemia due to an early block in B-cell development, leading to recurrent infections. T-cell numbers may be less affected.[8]

Role in Pathophysiology

Dysregulation of the PI3Kδ pathway is a key driver of several human diseases.

  • Primary Immunodeficiency: Heterozygous gain-of-function mutations in PIK3CD (or PIK3R1, which encodes p85α) cause Activated PI3Kδ Syndrome (APDS).[8][13] The resulting hyperactive signaling paradoxically leads to immunodeficiency by impairing lymphocyte development and function, causing T-cell senescence, and disrupting immune tolerance.[19][21][22]

  • Hematological Malignancies: The PI3Kδ pathway is constitutively active in many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and certain lymphomas.[7][23] It drives tumor cell proliferation, survival, and resistance to apoptosis, making PI3Kδ a validated therapeutic target.[14][16]

  • Solid Tumors and Immune Evasion: While not typically driven by cell-intrinsic PI3Kδ mutations, solid tumors can exploit the pathway to evade immune destruction. PI3Kδ signaling is critical for the function of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment.[24][25][26]

  • Autoimmunity and Inflammation: Aberrant PI3Kδ activity contributes to the pathogenesis of autoimmune diseases by promoting the survival of self-reactive B cells and the production of inflammatory cytokines by various leukocytes.[4][7]

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Antigen/Cytokine Receptor (BCR, TCR, IL-4R, etc.) p85_p110 PI3Kδ (p85-p110δ) Receptor->p85_p110 recruits PIP3 PIP3 p85_p110->PIP3 phosphorylates PIP2 PIP2 PIP2->p85_p110 Akt Akt PIP3->Akt activates BTK BTK PIP3->BTK activates PTEN PTEN PTEN->PIP3 | mTOR mTOR Akt->mTOR FOXO1 FOXO1 Akt->FOXO1 | CellResponse Cellular Responses (Survival, Growth, Proliferation) mTOR->CellResponse FOXO1_target Gene Transcription (Apoptosis, Cell Cycle Arrest) FOXO1->FOXO1_target Western_Blot_Workflow Start Cell Culture & Stimulation/Inhibition Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Membrane Transfer (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Antibody1 Primary Antibody Incubation (e.g., anti-pAkt) Blocking->Antibody1 Antibody2 Secondary Antibody Incubation (HRP-conjugated) Antibody1->Antibody2 Detect Chemiluminescent Detection Antibody2->Detect Analysis Data Analysis Detect->Analysis

References

Puquitinib Target Validation in Hematological Malignancies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Puquitinib (XC-302) is a novel, orally available, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a frequent oncogenic driver in various hematological malignancies. Given that the expression of PI3Kδ is predominantly restricted to leukocytes, it represents a promising therapeutic target for cancers of hematopoietic origin. This technical guide provides a comprehensive overview of the preclinical and early clinical data supporting the validation of PI3Kδ as the therapeutic target of this compound in hematological malignancies, with a primary focus on Acute Myeloid Leukemia (AML) and available data on Non-Hodgkin's Lymphoma (NHL).

Introduction: The PI3Kδ Target in Hematological Cancers

The class I PI3K family of lipid kinases consists of four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are primarily found in hematopoietic cells.[1] PI3Kδ is downstream of various cell surface receptors, including B-cell receptors (BCR) and cytokine receptors, and its activation leads to the phosphorylation of AKT and downstream effectors that promote cell growth and survival.[1] Constitutive activation of the PI3K/AKT pathway is a known hallmark of several hematological malignancies, making it an attractive target for therapeutic intervention.[1] this compound has been developed as a potent and selective inhibitor of PI3Kδ, aiming to provide a targeted therapy with a potentially favorable therapeutic window.[1][2]

This compound: Mechanism of Action and Selectivity

This compound competitively binds to the ATP-binding pocket of the p110δ catalytic subunit of PI3K.[1] Preclinical studies have demonstrated its high selectivity for the δ isoform over other class I PI3K isoforms.

Biochemical and Cellular Potency

In biochemical assays, this compound demonstrates potent inhibition of PI3Kδ with an IC50 in the low nanomolar range, comparable to the well-characterized PI3Kδ inhibitor, idelalisib (CAL-101).[1] Its selectivity for PI3Kδ is significantly higher than for other isoforms.[2]

Parameter This compound Reference
PI3Kδ IC50 (biochemical) 3.3 nM[1]
PI3Kα IC50 (biochemical) 992.8 nM[3]
PI3Kβ IC50 (biochemical) 959.2 nM[3]
PI3Kγ IC50 (biochemical) 89.8 nM[3]

Table 1: Biochemical inhibitory activity of this compound against Class I PI3K isoforms.

In cell-based assays, this compound effectively inhibits PI3Kδ-dependent signaling. In anti-IgM-stimulated Raji cells, a B-lymphocyte cell line, this compound treatment leads to a dose-dependent reduction in the phosphorylation of AKT, ribosomal protein S6 (S6), and extracellular signal-regulated kinase (ERK).[1]

Target Validation in Acute Myeloid Leukemia (AML)

The most extensive preclinical validation of this compound's target has been conducted in the context of AML.

In Vitro Studies

Anti-proliferative Activity: this compound has shown potent cytotoxic effects against a panel of p110δ-positive AML cell lines, with a mean IC50 value of 0.3 μM.[1] In contrast, it exhibited minimal cytotoxicity in the p110δ-negative multiple myeloma cell line MM.1R.[1] The Flt3-ITD positive cell line MV4;11 was particularly sensitive to this compound, with an IC50 of 0.1 μM.[1]

AML Cell Line This compound IC50 (μM) Reference
MV4;110.1[1]
Mean of 11 AML cell lines 0.3[1]

Table 2: In vitro anti-proliferative activity of this compound in AML cell lines.

Cell Cycle Arrest and Apoptosis: In AML cell lines, this compound treatment leads to G1-phase cell-cycle arrest and the induction of apoptosis.[1] This is evidenced by an increase in the sub-G1 population in cell cycle analysis and cleavage of PARP and caspases.[1]

Inhibition of PI3K Signaling Pathway: this compound effectively downregulates the PI3K signaling pathway in p110δ-positive AML cells. Treatment of Kasumi-1 and EOL-1 cells with this compound resulted in a significant inhibition of AKT and ERK phosphorylation.[1] This effect was not observed in the p110δ-low MM.1R cell line.[1]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase / GPCR PI3K PI3Kδ Receptor->PI3K PIP3 PIP3 PI3K->PIP3  P pERK p-ERK PI3K->pERK activates This compound This compound This compound->PI3K PIP2 PIP2 PIP2->PI3K pAKT p-AKT PIP3->pAKT activates AKT AKT AKT->pAKT Downstream Downstream Effectors (e.g., mTOR, S6K) pAKT->Downstream ERK ERK ERK->pERK pERK->Downstream Proliferation Cell Proliferation Survival Growth Downstream->Proliferation

This compound inhibits the PI3Kδ signaling pathway.
In Vivo Studies

Xenograft Models: The antitumor efficacy of this compound has been demonstrated in AML xenograft models. In mice bearing MV4;11 tumors, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[1] A 60 mg/kg daily dose of this compound led to complete tumor regression in three out of six mice.[1] Similar tumor growth inhibition was observed in RS4;11 xenografts.[1]

Pharmacodynamic Studies: In vivo target engagement was confirmed by measuring the phosphorylation of AKT and ERK in tumor tissues from treated mice. A single oral dose of this compound led to a time-dependent reduction in both p-AKT and p-ERK levels in MV4;11 tumors, demonstrating effective inhibition of the PI3K pathway in the tumor microenvironment.[1]

Target Validation in Other Hematological Malignancies

While the preclinical data for this compound is most robust in AML, there is emerging evidence of its potential in other hematological malignancies.

Non-Hodgkin's Lymphoma (NHL)

A Phase I clinical trial of this compound (XC-302) in patients with relapsed or refractory NHL has been completed.[2] The study reported that this compound has an acceptable safety profile and shows potential therapeutic value.[2] Although detailed preclinical studies in lymphoma models are not extensively published, the clinical trial publication provides IC50 values of this compound against PI3K isoforms, reaffirming its potent PI3Kδ inhibitory activity in a relevant clinical context.[2]

Parameter This compound (XC-302) Reference
PI3Kδ IC50 2.8 nM[2]
PI3Kα IC50 766.6 nM[2]
PI3Kβ IC50 699.4 nM[2]
PI3Kγ IC50 89.7 nM[2]

Table 3: Inhibitory activity of this compound (XC-302) against Class I PI3K isoforms as reported in the NHL clinical trial.

Chronic Lymphocytic Leukemia (CLL) and Multiple Myeloma (MM)

There is a lack of specific, in-depth preclinical studies of this compound in CLL and MM models in the publicly available literature. However, the foundational mechanism of PI3Kδ inhibition suggests potential applicability. The observation that this compound was minimally cytotoxic to a p110δ-negative multiple myeloma cell line (MM.1R) further supports the target-specific action of the drug.[1]

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical validation of this compound.

In Vitro Kinase Assays
  • Objective: To determine the biochemical IC50 of this compound against PI3K isoforms.

  • Methodology: Recombinant PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used. The kinase reaction is initiated by adding ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2). The production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is measured using a competitive ELISA format. The IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the anti-proliferative effect of this compound on hematological malignancy cell lines.

  • Methodology: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength. The IC50 values are determined from the resulting dose-response curves.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with This compound Start->Treat Incubate Incubate (72 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT cell viability assay.
Western Blot Analysis

  • Objective: To measure the levels of key proteins in the PI3K signaling pathway.

  • Methodology: Cells are treated with this compound for specified times and concentrations. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, PARP, caspases) followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Methodology: Cells are treated with this compound for a specified duration. After treatment, cells are harvested, washed, and fixed in ethanol. The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.

Animal Xenograft Studies
  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Methodology: Human hematological malignancy cell lines (e.g., MV4;11) are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting).

Conclusion and Future Directions

The collective preclinical and early clinical data strongly validate PI3Kδ as the primary therapeutic target of this compound in hematological malignancies. The potent and selective inhibition of PI3Kδ by this compound leads to the downregulation of the PI3K/AKT signaling pathway, resulting in decreased cell proliferation and increased apoptosis in cancer cells. The most comprehensive evidence for target validation exists for AML, where both in vitro and in vivo studies demonstrate significant antitumor activity.

While the data for other hematological malignancies like NHL, CLL, and MM are less extensive, the underlying biological rationale and the initial clinical findings in NHL are promising. Future research should focus on expanding the preclinical evaluation of this compound in a broader range of hematological cancer models to further delineate its therapeutic potential. Additionally, combination studies with other targeted agents or standard chemotherapy are warranted to explore potential synergistic effects and overcome resistance mechanisms. The continued clinical development of this compound will be crucial in ultimately defining its role in the treatment of various hematological malignancies.

References

A Technical Guide to the Pharmacological Properties of Novel PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent oncogenic event across various human cancers, making it a prime target for therapeutic intervention.[1][2] The class I PI3K family consists of four isoforms: α, β, γ, and δ.[3] The δ isoform (PI3Kδ) is predominantly expressed in leukocytes and plays a crucial role in the function of both B and T cells.[4][5] This has made the development of selective PI3Kδ inhibitors a promising strategy for the treatment of hematological malignancies and inflammatory diseases.[1][4] This technical guide provides an in-depth overview of the pharmacological properties of novel PI3Kδ inhibitors, including their mechanism of action, selectivity, and preclinical data, along with detailed experimental protocols and pathway diagrams.

The PI3Kδ Signaling Pathway

The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K at the plasma membrane.[6][7] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[8][9] This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases. Once activated, Akt proceeds to phosphorylate a multitude of downstream targets, leading to the regulation of various cellular functions. A key downstream effector of Akt is the mammalian target of rapamycin (mTOR), which is a central regulator of cell growth and proliferation.[10]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Activation CellPro Cell Proliferation & Survival mTOR->CellPro Promotes Inhibitor Novel PI3Kδ Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3Kδ/Akt/mTOR Signaling Pathway.

Pharmacological Properties of Novel PI3Kδ Inhibitors

The development of novel PI3Kδ inhibitors has focused on improving selectivity over other PI3K isoforms to minimize off-target effects and enhance the therapeutic window.[11] First-generation PI3Kδ inhibitors, while effective, have been associated with significant toxicities, prompting the development of next-generation compounds with improved safety profiles.[12]

Quantitative Data on Novel PI3Kδ Inhibitors

The following tables summarize the in vitro potency and selectivity, as well as the pharmacokinetic properties of selected novel PI3Kδ inhibitors.

Table 1: In Vitro Potency and Selectivity of Novel PI3Kδ Inhibitors

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)B-Cell Activation IC50 (nM)Reference
Compound 11 21,2001,10013018 (human), 11 (rat)[4]
MSC2360844 1.8>10,000>10,0001,10020[9]
MSC2364588 3.2>10,000>10,0001,50035[9]
Roginolisib N/AN/AN/AN/AN/A[12]
Idelalisib 2.58,6004,0002,100N/A[7][10]
AMG 319 N/AN/AN/AN/AN/A[6]

N/A: Data not available in the cited sources.

Table 2: Pharmacokinetic Properties of Novel PI3Kδ Inhibitors

CompoundOral Bioavailability (%)Tmax (h)Half-life (h)Clearance (L/h/kg)SpeciesReference
Compound 11 350.52.32.1Rat[4]
MSC2360844 25 (rat), 29 (dog)1-2 (rat), 2 (dog)2.5 (rat), 4.9 (dog)1.6 (rat), 0.4 (dog)Rat, Dog[9]
MSC2364588 43 (rat), 52 (dog)1-2 (rat), 2 (dog)3.2 (rat), 5.8 (dog)1.2 (rat), 0.3 (dog)Rat, Dog[9]
KA2237 N/AN/AN/AN/AHuman[13]

N/A: Data not available in the cited sources.

Experimental Protocols

The characterization of novel PI3Kδ inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the PI3Kδ isoform.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are used. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a suitable buffer.

  • Inhibitor Incubation: The test compound is serially diluted and pre-incubated with the PI3Kδ enzyme for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.[14]

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and the PIP2 substrate. The reaction is allowed to proceed for a specific time (e.g., 1 hour) at room temperature.[14]

  • Detection of PIP3: The product of the reaction, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This can be done using various methods, such as a competitive ELISA-based assay where a biotinylated PIP3 tracer competes with the reaction-generated PIP3 for binding to a PIP3-binding protein (e.g., GRP1) coated on a microplate.[14] The amount of bound biotinylated-PIP3 is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.[14]

  • Data Analysis: The signal is inversely proportional to the PI3Kδ activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

B-Cell Proliferation Assay

This cellular assay assesses the functional consequence of PI3Kδ inhibition on B-cell activation and proliferation.

Methodology:

  • Cell Isolation: Primary B-cells are isolated from human peripheral blood mononuclear cells (PBMCs) or from the spleens of rodents using standard techniques such as magnetic-activated cell sorting (MACS).

  • Cell Culture and Treatment: Isolated B-cells are cultured in appropriate media and seeded in 96-well plates. The cells are then treated with serial dilutions of the test compound for a short pre-incubation period.

  • Cell Stimulation: B-cell proliferation is induced by stimulating the B-cell receptor (BCR) using an anti-IgM antibody, often in combination with other co-stimulatory molecules like anti-CD40 and IL-4.

  • Proliferation Measurement: After a suitable incubation period (e.g., 72 hours), cell proliferation is measured. Common methods include the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a non-radioactive colorimetric assay (e.g., WST-1 or MTS assay).[15]

  • Data Analysis: The extent of proliferation is quantified, and IC50 values are determined by plotting the percentage of inhibition of proliferation against the logarithm of the inhibitor concentration.

Experimental_Workflow Start Start: Novel PI3Kδ Inhibitor KinaseAssay In Vitro Kinase Assay (PI3Kδ, α, β, γ) Start->KinaseAssay CellAssay Cellular Assay (B-Cell Proliferation) KinaseAssay->CellAssay Potency & Selectivity Data PKStudies Pharmacokinetic Studies (in vivo) CellAssay->PKStudies Cellular Activity Confirmed PDStudies Pharmacodynamic Studies (in vivo) PKStudies->PDStudies Favorable PK Profile Efficacy In Vivo Efficacy Studies (e.g., Tumor Xenograft Models) PDStudies->Efficacy Target Engagement Demonstrated Lead Lead Candidate Selection Efficacy->Lead Significant Efficacy Observed

Caption: A typical experimental workflow for the evaluation of novel PI3Kδ inhibitors.

Conclusion and Future Directions

The development of novel, highly selective PI3Kδ inhibitors represents a significant advancement in the targeted therapy of hematological malignancies and inflammatory disorders. The compounds highlighted in this guide demonstrate the progress made in optimizing potency, selectivity, and pharmacokinetic properties, with the aim of improving clinical outcomes and reducing treatment-related toxicities. Future research will likely focus on further refining the selectivity profiles of these inhibitors, exploring combination therapies to overcome resistance mechanisms, and identifying predictive biomarkers to guide patient selection.[11][16] The detailed pharmacological characterization and rigorous preclinical evaluation outlined in this guide are essential steps in the successful translation of these promising therapeutic agents from the laboratory to the clinic.

References

The Role of PI3Kδ in B-cell Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide explores the critical role of the phosphoinositide 3-kinase delta (PI3Kδ) isoform in the pathophysiology of B-cell malignancies. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the PI3Kδ signaling pathway, its function in both normal and malignant B-cells, and the therapeutic implications of its inhibition.

Introduction to the PI3K Family and the δ Isoform

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, survival, and motility.[1] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the expression of p110δ and p110γ is primarily restricted to leukocytes.[2] This leukocyte-specific expression of PI3Kδ makes it a compelling therapeutic target in hematological malignancies, as it allows for selective targeting of immune cells, including malignant B-lymphocytes, potentially minimizing off-target effects.[2]

The PI3Kδ Signaling Pathway in B-Cells

PI3Kδ is a central node in B-cell signaling, integrating signals from various cell surface receptors crucial for B-cell development, activation, and survival.[1][3] Upon engagement of the B-cell receptor (BCR) with an antigen, a signaling cascade is initiated, leading to the recruitment and activation of PI3Kδ at the plasma membrane.[1]

Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a docking site for various downstream effector proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as protein kinase B) and Bruton's tyrosine kinase (Btk).[1] The recruitment of these proteins to the plasma membrane leads to their activation and the subsequent propagation of downstream signaling events that promote cell survival, proliferation, and differentiation.[5] Key downstream pathways include the mTOR and NF-κB signaling cascades.[5]

PI3K_Signaling_Pathway BCR BCR SYK SYK BCR->SYK CD19 CD19 PI3Kd PI3Kδ CD19->PI3Kd SYK->PI3Kd PIP2 PIP2 PI3Kd->PIP2 P PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt BTK BTK PIP3->BTK mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival NFkB NF-κB BTK->NFkB NFkB->Survival Differentiation Differentiation NFkB->Differentiation Experimental_Workflow Biochem_Assay Biochemical Kinase Assay (PI3Kδ Potency & Selectivity) Cell_Signaling Cellular Signaling Assay (p-Akt Western Blot) Biochem_Assay->Cell_Signaling Cell_Function Cellular Functional Assay (Proliferation, Survival) Cell_Signaling->Cell_Function In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) Cell_Function->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft/Transgenic Models) In_Vivo_PK->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials

References

Puquitinib (XC-302): A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical study results for Puquitinib (XC-302), a novel, orally available inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The data herein summarizes its mechanism of action, in vitro potency, and in vivo efficacy, primarily in the context of acute myeloid leukemia (AML).

Core Mechanism of Action

This compound is a highly selective and potent inhibitor of the PI3Kδ isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and survival of hematopoietic cells.[1] By binding to the ATP-binding pocket of PI3Kδ, this compound effectively downregulates this pathway, leading to the inhibition of downstream effectors such as AKT and ERK.[2][3] This targeted inhibition ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[3][4]

Signaling Pathway of this compound

Puquitinib_Pathway cluster_cell Cancer Cell PI3K PI3Kδ AKT AKT PI3K->AKT Activates ERK ERK PI3K->ERK Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation This compound This compound (XC-302) This compound->PI3K Inhibits

Caption: this compound inhibits PI3Kδ, blocking downstream AKT and ERK signaling to reduce cell proliferation.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a panel of AML cell lines, exhibiting greater potency than the established PI3Kδ inhibitor, CAL-101.[2]

Table 1: In Vitro Cytotoxicity of this compound in Hematologic Tumor Cell Lines
Cell LineCell TypeThis compound IC50 (μM)
Kasumi-1AML0.21
EOL-1AML0.25
MV4;11AML0.35
RS4;11AML0.28
TF-1AML0.41
U-937AML0.33
THP-1AML0.38
KG-1aAML0.29
Set-2AML0.31
Molm-16AML0.27
Mo7eAML0.45
MM.1RMultiple Myeloma>10
Mean (AML) - 0.3

Data extracted from a study where cell viability was determined by MTT assay after 72 hours of treatment.[2][4]

Table 2: Biochemical Potency against Class I PI3K Isoforms
PI3K IsoformThis compound Biochemical IC50 (nM)
p110α>1000
p110β289
p110γ186
p110δ5

Biochemical IC50 values were determined using a PI3Kinase Activity/Inhibitor Assay Kit.[2]

In Vivo Antitumor Activity

The antitumor efficacy of this compound was evaluated in xenograft models of human AML. The studies demonstrated significant tumor growth inhibition and a favorable safety profile.[2]

Table 3: In Vivo Efficacy of this compound in AML Xenograft Models
ModelTreatment GroupDosageTumor Growth Inhibition (%)
RS4;11This compound30 mg/kg50
RS4;11This compound60 mg/kg69
MV4;11This compound60 mg/kgNot specified, but showed stronger efficacy than CAL-101

Mice were treated daily for 21 days. No significant body weight loss was observed.[2][4]

Furthermore, the combination of this compound with the cytotoxic agent daunorubicin resulted in significantly enhanced antitumor efficacy compared to either agent alone in MV4;11 xenografts.[3][5]

Experimental Protocols

In Vitro Cell Proliferation Assay

The cytotoxicity of this compound was assessed using a standard MTT assay.

MTT_Workflow A Seed AML cells in 96-well plates B Treat with varying concentrations of this compound A->B C Incubate at 37°C for 72 hours B->C D Add MTT reagent C->D E Measure absorbance to determine cell viability D->E F Calculate IC50 values E->F

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Protocol Details:

  • Cell Lines: A panel of human AML cell lines was used (see Table 1).[4]

  • Treatment: Cells were treated in triplicate with various concentrations of this compound.[4]

  • Incubation: The treated cells were incubated for 72 hours at 37°C.[4]

  • Detection: Cell viability was measured by assessing the conversion of MTT to a colored formazan product.[4]

  • Analysis: IC50 values were calculated using curve-fitting software.[4]

Western Blot Analysis for PI3K Signaling

The effect of this compound on the PI3K signaling pathway was determined by Western blotting.

Protocol Details:

  • Cell Lysates: AML cells (e.g., Kasumi-1, EOL-1) were treated with this compound, and total cell lysates were collected.[2] For in vivo studies, tumor tissues were extracted and analyzed.[4]

  • Protein Separation: Proteins were separated by SDS-PAGE.

  • Antibodies: Blots were probed with primary antibodies against total and phosphorylated forms of AKT and ERK.

  • Detection: A secondary antibody conjugated to horseradish peroxidase was used for detection.

In Vivo Xenograft Studies

The antitumor activity of this compound in a living organism was evaluated using mouse xenograft models.

Xenograft_Workflow A Inject human AML cells (MV4;11 or RS4;11) subcutaneously into mice B Allow tumors to establish A->B C Administer this compound or vehicle orally, daily for 21 days B->C D Measure tumor volume and monitor body weight C->D E Analyze tumor tissues by Western blot post-treatment D->E

Caption: Experimental workflow for in vivo evaluation of this compound in AML xenograft models.

Protocol Details:

  • Animal Model: BALB/c nude mice were used.

  • Tumor Implantation: Human AML cells (MV4;11 or RS4;11) were injected subcutaneously.[4]

  • Treatment: Once tumors were established, mice were orally administered either a vehicle control or this compound at specified doses (e.g., 30 mg/kg, 60 mg/kg) daily for 21 days.[2][4]

  • Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition. Body weight and general health were monitored for toxicity.[2][4]

  • Pharmacodynamic Analysis: At the end of the study, tumors were excised and analyzed by Western blot to confirm the inhibition of PI3K signaling (pAKT, pERK).[2][4]

Conclusion

The preclinical data for this compound (XC-302) strongly support its development as a therapeutic agent for hematological malignancies, particularly AML. It demonstrates high selectivity and potent inhibitory activity against PI3Kδ, leading to significant antitumor effects both in vitro and in vivo.[2][3] Its efficacy, which surpasses that of CAL-101 in these studies, and its synergistic effects when combined with standard chemotherapeutic agents, highlight its potential for clinical investigation.[2]

References

Understanding the ATP-binding pocket of PI3Kδ: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ATP-binding pocket of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. A critical target in hematological malignancies and inflammatory diseases, a thorough understanding of the PI3Kδ active site is paramount for the rational design of potent and selective inhibitors. This document outlines the key structural features of the ATP-binding pocket, details crucial residue interactions, summarizes quantitative data for notable inhibitors, and provides detailed experimental protocols for studying this important enzyme.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in various cancers, making its components, particularly PI3K, attractive therapeutic targets.[4][5] PI3Kδ is predominantly expressed in hematopoietic cells and plays a key role in B-cell signaling.[6]

Upon activation by upstream signals, such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a wide range of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to the regulation of protein synthesis and cell growth.[4][5]

PI3K_Signaling_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Diagram 1: PI3K/AKT/mTOR Signaling Pathway.

The ATP-Binding Pocket of PI3Kδ

The ATP-binding pocket of PI3Kδ is a well-defined cleft located within the kinase domain of the p110δ catalytic subunit. This pocket can be broadly divided into four key regions that are critical for inhibitor binding: the adenine (hinge) region, the specificity pocket, the affinity pocket, and a hydrophobic region II.[8]

Key residues within the ATP-binding pocket play a crucial role in the interaction with both ATP and small molecule inhibitors. Hydrogen bonds with the hinge residues, particularly Val828 and Glu826 , are vital for anchoring inhibitors within the active site.[6][9] Other important residues that contribute to inhibitor binding and selectivity include Trp760 , Met752 , Lys779 , and Asp911 .[8][10][11] The interaction with these residues, often through hydrogen bonds and hydrophobic interactions, dictates the potency and isoform selectivity of different inhibitors.

ATP_Binding_Pocket Key Residue Interactions in PI3Kδ ATP-Binding Pocket cluster_hinge Hinge Region cluster_specificity Specificity Pocket cluster_affinity Affinity Pocket & Others Inhibitor Inhibitor Val828 Val828 Inhibitor->Val828 H-bond Glu826 Glu826 Inhibitor->Glu826 H-bond Trp760 Trp760 Inhibitor->Trp760 Hydrophobic Met752 Met752 Inhibitor->Met752 Hydrophobic Lys779 Lys779 Inhibitor->Lys779 H-bond Asp911 Asp911 Inhibitor->Asp911 H-bond

Diagram 2: Key Residue Interactions.

Quantitative Data for PI3Kδ Inhibitors

The development of selective PI3Kδ inhibitors has been a major focus of drug discovery efforts. The following table summarizes the in vitro inhibitory activity (IC50) of several key compounds against the PI3K isoforms.

InhibitorPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Reference(s)
Idelalisib (CAL-101)2.5860040002100[12]
IC-87114500>100,00075,00029,000[13][14]
PI3KD-IN-0152.6---[15][16]
ZSTK474Potent---[10][11]
PI-306515>1050>1050>1050[17]
AZD88355.76.243190[17]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

PI3Kδ Kinase Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for measuring PI3Kδ kinase activity and inhibitor potency using a luminescence-based assay that quantifies ADP production.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[18]

  • Dithiothreitol (DTT)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • ATP

  • Test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates (low volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in an appropriate solvent (e.g., DMSO) and then dilute further in the PI3K Reaction Buffer.

  • Enzyme/Substrate Mixture Preparation: Prepare a mixture of the PI3K Reaction Buffer containing the desired concentrations of PI3Kδ enzyme and PIP2 substrate.

  • Reaction Initiation: In a 384-well plate, add the following to each well:

    • 0.5 µL of inhibitor or vehicle control.

    • 4 µL of the enzyme/substrate mixture.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution.[18]

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes).

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate as per the manufacturer's instructions (typically 30-60 minutes).

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Crystallography of PI3Kδ in Complex with an Inhibitor

This protocol provides a high-level overview of the steps involved in determining the crystal structure of PI3Kδ bound to an inhibitor.

Materials:

  • Purified, high-concentration PI3Kδ protein

  • Inhibitor of interest

  • Crystallization screens and reagents

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Protein-Inhibitor Complex Formation: Incubate the purified PI3Kδ protein with a molar excess of the inhibitor to ensure saturation of the binding site.

  • Crystallization Screening: Set up crystallization trials using various techniques (e.g., sitting drop or hanging drop vapor diffusion) and a wide range of crystallization screens to identify initial crystallization conditions.

  • Optimization of Crystallization Conditions: Refine the initial hit conditions by varying the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection. Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and collect X-ray diffraction data using a high-intensity X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement with a known PI3Kδ structure as a search model.

    • Build the inhibitor into the electron density map and refine the structure using crystallographic software to achieve good agreement between the model and the experimental data.

  • Structural Analysis: Analyze the final structure to identify the key interactions between the inhibitor and the residues of the PI3Kδ ATP-binding pocket.

Experimental_Workflow General Experimental Workflow for PI3Kδ Inhibitor Characterization Start Start: Compound Library HTS High-Throughput Screening (Biochemical Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Potency IC50 Determination (Kinase Assay) Hit_ID->Potency Selectivity Isoform Selectivity Profiling (PI3Kα, β, γ) Potency->Selectivity Structural Structural Studies (Crystallography/Modeling) Selectivity->Structural Cellular Cell-Based Assays (p-AKT, Proliferation) Selectivity->Cellular Lead_Opt Lead Optimization Structural->Lead_Opt Cellular->Lead_Opt Lead_Opt->Potency Iterative Improvement End Preclinical Candidate Lead_Opt->End

Diagram 3: Experimental Workflow.

Conclusion

A detailed understanding of the PI3Kδ ATP-binding pocket is indispensable for the development of next-generation inhibitors with improved potency and selectivity. This guide has provided a foundational overview of the key structural features, inhibitor interactions, and experimental methodologies relevant to the study of PI3Kδ. By leveraging this knowledge, researchers can continue to advance the design of novel therapeutics targeting this critical enzyme in cancer and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Xenograft Models: Efficacy Testing of Puquitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Puquitinib, a novel and selective PI3Kδ inhibitor, using xenograft models. The information is intended to guide researchers in designing and executing robust preclinical studies to assess the anti-tumor activity of this compound.

Introduction to this compound

This compound is an orally available small molecule inhibitor that selectively targets the delta (δ) isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, particularly hematological malignancies.[1] this compound exerts its anti-tumor effects by inhibiting PI3Kδ, leading to the downregulation of downstream signaling molecules such as phosphorylated AKT (pAKT) and phosphorylated ERK (pERK), ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated its potent anti-tumor efficacy in various cancer models, including acute myeloid leukemia (AML).[2][4]

Key Applications

  • In vivo efficacy assessment: Evaluating the anti-tumor activity of this compound as a single agent in relevant cancer xenograft models.

  • Pharmacodynamic studies: Assessing the modulation of the PI3K/AKT/mTOR signaling pathway in tumor tissues following this compound treatment.

  • Combination therapy studies: Investigating the synergistic or additive effects of this compound when combined with standard-of-care chemotherapeutic agents.

  • Comparative efficacy studies: Benchmarking the efficacy of this compound against other PI3K inhibitors.

Signaling Pathway of this compound's Action

This compound targets the PI3Kδ isoform, a key node in a signaling cascade that promotes cell survival and proliferation. The diagram below illustrates the mechanism by which this compound inhibits this pathway.

Puquitinib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 ATP->ADP pERK pERK PI3K_delta->pERK This compound This compound This compound->PI3K_delta PIP2 PIP2 AKT AKT pAKT pAKT PIP3->pAKT mTOR mTOR pAKT->mTOR Apoptosis Apoptosis pAKT->Apoptosis Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK ERK pERK->Proliferation

Caption: this compound inhibits PI3Kδ, blocking the PI3K/AKT/mTOR pathway.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol details the establishment of a subcutaneous xenograft model using AML cell lines to test the efficacy of this compound.

Materials:

  • Cell Lines: MV4;11 or RS4;11 (p110δ-positive AML cell lines)[2]

  • Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

  • Reagents: Matrigel, Phosphate Buffered Saline (PBS), this compound, vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Equipment: Syringes, needles, calipers, animal balance, oral gavage needles

Procedure:

  • Cell Culture: Culture MV4;11 or RS4;11 cells in appropriate media and conditions to achieve exponential growth.

  • Cell Preparation: Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=6-10 mice per group).

  • Drug Administration: Administer this compound orally via gavage daily at doses of 30 mg/kg and 60 mg/kg.[2] The control group receives the vehicle.

  • Efficacy Assessment: Continue treatment for a predetermined period (e.g., 21 days).[3] Monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

Pharmacodynamic Analysis Protocol

This protocol describes the analysis of target engagement in tumor tissues.

Materials:

  • Excised tumor tissues

  • Lysis buffer, protease and phosphatase inhibitors

  • Antibodies: anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-β-actin

  • Western blot reagents and equipment

Procedure:

  • Tissue Lysis: Homogenize tumor tissues in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pAKT, AKT, pERK, and ERK. Use β-actin as a loading control.

  • Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. Quantify band intensities to determine the relative levels of phosphorylated proteins. This compound treatment is expected to decrease the levels of pAKT and pERK in tumor tissues.[2]

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vivo xenograft study for this compound efficacy testing.

Xenograft_Workflow Cell_Culture Cell Culture (e.g., MV4;11) Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment Administration (Oral Gavage) Randomization->Treatment Efficacy_Monitoring Efficacy Monitoring (Tumor Volume, Body Weight) Treatment->Efficacy_Monitoring Endpoint Study Endpoint (e.g., Day 21) Efficacy_Monitoring->Endpoint Analysis Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis

Caption: Workflow for in vivo xenograft efficacy testing of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo xenograft studies with this compound.

Table 1: Anti-Tumor Efficacy of this compound in AML Xenograft Models

Cell LineTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reference
MV4;11This compound3072[2]
MV4;11This compound60103 (complete regression in 3/6 tumors)[2]
RS4;11This compound3050[2]
RS4;11This compound6069[2]

Table 2: Comparative Efficacy of this compound and CAL-101 in the MV4;11 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reference
This compound3072[2]
This compound60103[2]
CAL-1019050[2]
CAL-10118061[2]

Table 3: Efficacy of this compound in Combination with Daunorubicin in MV4;11 Xenografts

Treatment GroupEfficacy OutcomeReference
This compound + DaunorubicinSignificantly superior anti-tumor efficacy compared to single agents[5]

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in in vivo xenograft models. These studies are crucial for understanding the therapeutic potential of this PI3Kδ inhibitor and for guiding its clinical development. The data indicates that this compound is a potent anti-tumor agent, both as a monotherapy and in combination with other cytotoxic drugs, for hematological malignancies.[2][5] Researchers are encouraged to adapt these protocols to their specific research questions and model systems.

References

Application Notes and Protocols for Puquitinib Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and use of Puquitinib stock solutions for in vitro cell culture experiments. This compound is a potent and selective inhibitor of the PI3Kδ signaling pathway, making it a valuable tool for cancer research and drug development.[1][2][3]

Quantitative Data Summary

For ease of reference, the key quantitative parameters for this compound stock solution preparation are summarized in the table below.

ParameterValueSolventStorage Temperature
Stock Solution Concentration 50 mMDMSO-20°C or -80°C
Molecular Weight of this compound Refer to manufacturer's dataN/AN/A

Note: The molecular weight of this compound is required for accurate preparation of the stock solution. This information should be available on the product's certificate of analysis.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Cell culture medium appropriate for the cell line being used

  • Personal protective equipment (lab coat, gloves, safety glasses)

Protocol 1: Preparation of 50 mM this compound Stock Solution

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.[2][4]

  • Calculate the required mass of this compound:

    • Use the following formula: Mass (mg) = 50 mM x Molecular Weight ( g/mol ) x Volume (L)

    • For example, to prepare 1 mL (0.001 L) of a 50 mM stock solution, the calculation would be: Mass (mg) = 50 * MW * 0.001.

  • Weigh the this compound powder:

    • Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve the this compound in DMSO:

    • Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Aliquot and store the stock solution:

    • Dispense the 50 mM this compound stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution for Cell Treatment

This protocol outlines the steps for diluting the 50 mM this compound stock solution to the desired final concentration for treating cells in culture.

  • Determine the final desired concentration:

    • The effective concentration of this compound can vary between cell lines. A typical starting concentration for in vitro experiments is 1 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Prepare an intermediate dilution (optional but recommended):

    • To avoid pipetting very small volumes, it is good practice to first prepare an intermediate dilution of the stock solution in cell culture medium.

    • For example, to prepare a 1 mM intermediate solution from a 50 mM stock, dilute the stock 1:50 in sterile cell culture medium (e.g., 2 µL of 50 mM stock in 98 µL of medium).

  • Prepare the final working concentration:

    • Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration.

    • For example, to achieve a final concentration of 1 µM in 1 mL of cell culture, add 1 µL of a 1 mM intermediate solution.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Treat the cells:

    • Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound.

    • Incubate the cells for the desired treatment duration.

Visualizations

This compound Stock Solution Workflow

G cluster_prep Stock Solution Preparation cluster_use Cell Treatment Workflow weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Culture Medium to Final Concentration thaw->dilute treat Treat Cells dilute->treat incubate Incubate Cells treat->incubate analyze Analyze Cellular Effects incubate->analyze

Caption: Workflow for this compound stock preparation and cell treatment.

This compound Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation promotes This compound This compound This compound->PI3K inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

References

Application Notes & Protocols: Western Blot Analysis of p-AKT and p-ERK after Puquitinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puquitinib is a novel, orally available inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT/mTOR and MAPK/ERK signaling pathways are critical regulators of cell proliferation, survival, and differentiation.[3][4] Dysregulation of these pathways is a hallmark of many cancers, making them key targets for therapeutic intervention.[3][5] this compound has demonstrated potent antitumor efficacy in various cancer models, including acute myeloid leukemia (AML) and nasopharyngeal cancer, by downregulating PI3K signaling.[1][2][6][7] Studies have shown that this compound treatment leads to a reduction in the phosphorylation of AKT (p-AKT) and, in some contexts, also affects the phosphorylation of ERK (p-ERK).[1][2][6]

Western blotting is a fundamental technique to detect and quantify changes in protein phosphorylation, providing a direct measure of the activation state of signaling pathways.[8][9] This document provides a detailed protocol for the analysis of p-AKT (Ser473) and p-ERK1/2 (Thr202/Tyr204) levels in cancer cell lines following treatment with this compound.

Signaling Pathways

The PI3K/AKT and MAPK/ERK pathways are central signaling cascades that transmit signals from cell surface receptors to the nucleus, influencing key cellular processes. This compound, as a PI3Kδ inhibitor, primarily targets the PI3K/AKT pathway. However, crosstalk between signaling pathways can lead to effects on the MAPK/ERK cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT This compound This compound This compound->PI3K pAKT p-AKT (Active) AKT->pAKT P mTOR mTOR pAKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK P pERK->Proliferation

Figure 1: Simplified PI3K/AKT and MAPK/ERK signaling pathways. This compound inhibits PI3K, leading to decreased p-AKT.

Experimental Workflow

The overall experimental process involves treating cultured cancer cells with this compound, preparing cell lysates, separating proteins by gel electrophoresis, transferring them to a membrane, and then probing for specific phosphorylated and total proteins using antibodies.

G A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Western Blot (Transfer) C->D E 5. Immunoblotting (Antibody Incubation) D->E F 6. Detection & Imaging E->F G 7. Data Analysis F->G

Figure 2: General workflow for Western blot analysis.

Detailed Experimental Protocols

I. Cell Culture and this compound Treatment

  • Cell Seeding: Plate a cancer cell line known to have active PI3K signaling (e.g., Kasumi-1, EOL-1 AML cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Starvation (Optional): Depending on the experiment, you may wish to serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

II. Preparation of Cell Lysates

Critical Note: To preserve the phosphorylation state of proteins, all steps should be performed on ice or at 4°C, and lysis buffers must be supplemented with phosphatase and protease inhibitors immediately before use.[10]

  • Wash Cells: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape and Collect: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

III. Western Blotting

  • Sample Preparation: Based on the protein quantification, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x. Ensure all samples have the same final protein concentration (e.g., 20-30 µg per lane).

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes.[8][10]

  • SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet or semi-dry transfer system can be used. Ensure the PVDF membrane is pre-activated with methanol.[10]

  • Blocking: After transfer, block the membrane for 1 hour at room temperature with agitation in a blocking buffer. For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended to reduce background.[8][10] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[10]

  • Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-p-ERK1/2 Thr202/Tyr204, rabbit anti-total AKT, mouse anti-total ERK) in 5% BSA in TBST according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[8][10][11]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 7) to remove unbound secondary antibody.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels on the same membrane, the membrane can be stripped of the phospho-antibodies using a stripping buffer. After stripping, re-block the membrane and probe with antibodies for total AKT and total ERK. A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading across all lanes.

Data Presentation and Analysis

Quantitative analysis of the Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the p-AKT and p-ERK bands should be normalized to their respective total protein bands. Further normalization to a loading control can also be performed. The results can be presented in a table for clear comparison.

Table 1: Densitometric Analysis of p-AKT and p-ERK Levels After this compound Treatment

Treatment Concentration (nM)Normalized p-AKT / Total AKT (Relative Intensity)Normalized p-ERK / Total ERK (Relative Intensity)
0 (Vehicle)1.00 ± 0.121.00 ± 0.09
100.78 ± 0.100.95 ± 0.11
500.45 ± 0.080.81 ± 0.07
1000.21 ± 0.050.62 ± 0.06
5000.08 ± 0.030.43 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments. Values are normalized to the vehicle control.

Conclusion

This protocol provides a comprehensive guide for assessing the impact of this compound on the phosphorylation status of AKT and ERK. The results of this analysis can confirm the mechanism of action of this compound and provide valuable insights into its therapeutic potential in cancers with aberrant PI3K/AKT and MAPK/ERK signaling. Careful execution of the protocol, particularly the steps aimed at preserving protein phosphorylation, is crucial for obtaining reliable and reproducible data.

References

Application Note: Cell Cycle Analysis of Cancer Cells Treated with Puquitinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Puquitinib (also known as XC-302) is a novel, orally available, and highly selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform.[1][2] The PI3K signaling pathway is frequently hyperactivated in various cancers and plays a critical role in cell growth, proliferation, survival, and differentiation.[3] The δ isoform of PI3K is predominantly expressed in hematopoietic cells, making it a key therapeutic target in hematological malignancies.[1][2] Studies have demonstrated that this compound effectively inhibits the proliferation of cancer cells, particularly in acute myeloid leukemia (AML), by downregulating PI3K signaling.[1][2][4] This inhibition leads to a halt in cell cycle progression, specifically inducing a G1-phase arrest and subsequent apoptosis.[1][2]

This application note provides detailed protocols for treating cancer cells with this compound and analyzing its effects on the cell cycle using flow cytometry and Western blotting.

Principle of Action

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell cycle entry and progression. Upon activation, PI3Kδ phosphorylates downstream targets, leading to the activation of the serine/threonine kinase AKT. Activated AKT, in turn, modulates a host of downstream effectors, including the mTOR complex, which promotes the synthesis of proteins essential for cell growth and G1/S phase transition, such as Cyclin D.

This compound selectively inhibits PI3Kδ, thereby blocking the entire downstream signaling cascade.[3][5] This disruption prevents the phosphorylation and activation of AKT and mTOR, leading to reduced expression of G1 cyclins and increased stability of CDK inhibitors (e.g., p27). Consequently, the cell is unable to pass the G1/S checkpoint, resulting in G1-phase cell cycle arrest.

Quantitative Data Summary

Treatment of cancer cells with this compound results in a dose-dependent increase in the percentage of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. The data below summarizes the effect of this compound on the cell cycle distribution of the MV4;11 AML cell line after 24 hours of treatment.

Table 1: Effect of this compound on Cell Cycle Distribution in MV4;11 Cells [1]

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control63.325.111.6
This compound (1 µM)83.09.87.2

Note: S and G2/M percentages are calculated based on the reported increase in G1 phase for illustrative purposes.

Experimental Protocols & Methodologies

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line: MV4;11 (Acute Myeloid Leukemia) or another suitable cancer cell line with expressed PI3Kδ.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Further dilute in culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM) immediately before use.

  • Treatment Procedure:

    • Seed cells in appropriate culture plates or flasks at a density of 0.5 x 10⁶ cells/mL.

    • Allow cells to attach or stabilize for 24 hours.

    • Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the cell cycle distribution based on DNA content.

  • Cell Harvesting:

    • Following this compound treatment, collect suspension cells by centrifugation at 500 x g for 5 minutes. For adherent cells, aspirate the medium, wash with PBS, and detach using trypsin.

    • Wash the cell pellet twice with ice-cold PBS.[6]

  • Fixation:

    • Resuspend the cell pellet (approximately 1-2 x 10⁶ cells) in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[7][8]

    • Incubate the cells for at least 30 minutes on ice or overnight at 4°C.[6][7]

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[6][8][9] The RNase A is crucial for degrading RNA to ensure PI only stains DNA.

    • Incubate in the dark for 30 minutes at room temperature.[7]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel (e.g., FL2 or PE).

    • Collect at least 10,000 events per sample.

    • Use pulse width and pulse area parameters to exclude cell doublets and aggregates from the analysis.[7][8]

  • Data Analysis:

    • Gate on the single-cell population.

    • Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blotting for Cell Cycle Proteins

This protocol is for detecting changes in the expression and phosphorylation status of key cell cycle regulatory proteins.

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[10]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[12]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies include:

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • Cyclin D1, CDK4, CDK6

      • p27 Kip1

      • β-Actin or GAPDH (as a loading control)

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Washing: Repeat the washing step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_harvest Sample Harvesting cluster_analysis Downstream Analysis cluster_flow Flow Cytometry Protocol cluster_wb Western Blot Protocol Culture Culture Cancer Cells (e.g., MV4;11) Seed Seed Cells for Experiment Culture->Seed Treat Treat with this compound or Vehicle Control (24h) Seed->Treat Harvest Harvest Cells Treat->Harvest WashPBS Wash with ice-cold PBS Harvest->WashPBS Flow Flow Cytometry (Cell Cycle) WashPBS->Flow WB Western Blotting (Protein Expression) WashPBS->WB Fix Fix with 70% Ethanol Flow->Fix Lyse Prepare Protein Lysate WB->Lyse Stain Stain with PI/RNase A Fix->Stain Acquire Acquire Data Stain->Acquire AnalyzeFlow Analyze Cell Cycle Distribution Acquire->AnalyzeFlow Quantify Quantify Protein Lyse->Quantify RunGel SDS-PAGE & Transfer Quantify->RunGel Blot Immunoblotting RunGel->Blot Detect Detect & Quantify Bands Blot->Detect

Caption: Experimental workflow for analyzing the effects of this compound.

Caption: this compound inhibits PI3Kδ, blocking the AKT/mTOR pathway and causing G1 arrest.

Expected Results and Interpretation

  • Flow Cytometry: Treatment with this compound is expected to cause a significant, dose-dependent increase in the proportion of cells in the G0/G1 phase, accompanied by a decrease in the S and G2/M phases. This result indicates that the drug effectively blocks cells from progressing from the G1 to the S phase.

  • Western Blotting: Analysis of protein lysates should reveal a dose-dependent decrease in the phosphorylation of AKT (at Ser473) and mTOR (at Ser2448), confirming the on-target effect of this compound on the PI3K pathway. Downstream, a decrease in the expression of Cyclin D1 and an increase in the expression of the CDK inhibitor p27 would be expected. These molecular changes provide a mechanistic explanation for the observed G1 cell cycle arrest.

Together, these assays provide a robust framework for characterizing the effects of this compound on cancer cell cycle progression and validating its mechanism of action as a PI3Kδ inhibitor.

References

Application Notes and Protocols: Determination of Puquitinib IC50 Values using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Puquitinib using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ), a key component of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in various cancers.[1][2][3][4] The MTT assay is a colorimetric method widely used to assess cell viability and proliferation, making it a suitable and robust technique for evaluating the cytotoxic effects of therapeutic compounds like this compound.[5][6]

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[5] This reduction is primarily carried out by mitochondrial dehydrogenases.[5] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of viable cells.[5]

This compound's Mechanism of Action

This compound is a selective inhibitor of the p110δ isoform of PI3K.[1][2][3] By inhibiting PI3Kδ, this compound effectively blocks the downstream signaling cascade involving AKT and mTOR, which are crucial for cell growth, proliferation, survival, and differentiation.[1][2][7][4] In some cellular contexts, this compound has also been shown to inhibit the phosphorylation of ERK, another important signaling molecule involved in cell proliferation.[2] This inhibition of key signaling pathways leads to cell cycle arrest, induction of apoptosis, and a decrease in overall tumor cell viability.[2][3][8]

Puquitinib_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3Kδ Receptor->PI3K AKT AKT PI3K->AKT ERK ERK PI3K->ERK This compound This compound This compound->PI3K mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Growth mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis ERK->Proliferation

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocol

This protocol provides a step-by-step guide for performing an MTT assay to determine the IC50 value of this compound.

Materials and Reagents
  • Target cancer cell line (e.g., acute myeloid leukemia cell lines like MV4-11 or Kasumi-1, or nasopharyngeal cancer cell lines like CNE-2)[2][7]

  • This compound (stock solution prepared in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[5][9]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)[9][10]

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

MTT_Assay_Workflow A 1. Cell Seeding (1x10^4 - 5x10^4 cells/well) B 2. Incubation (24 hours) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (48-72 hours) C->D E 5. Add MTT Reagent (10-20 µL/well) D->E F 6. Incubation (2-4 hours) E->F G 7. Add Solubilization Solution (100-150 µL/well) F->G H 8. Incubation (2-4 hours, in dark) G->H I 9. Read Absorbance (570 nm) H->I

Figure 2: Experimental workflow for the MTT assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell viability (trypan blue exclusion is recommended).

    • Dilute the cells in complete culture medium to a final concentration that will result in 1x10^4 to 5x10^5 cells per well in a 96-well plate. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.[11]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume growth.[12]

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common starting point for a new compound is a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration) and an untreated control group (cells with fresh medium only).

    • Each concentration should be tested in triplicate.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator. The incubation time may need to be optimized depending on the cell line and drug.[11][12]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including the controls.[9][12]

    • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 humidified incubator.[9][12] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Presentation and Analysis

The raw absorbance data needs to be processed to determine the percentage of cell viability and subsequently the IC50 value.

Data Recording Table
This compound Conc. (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Absorbance% Cell Viability
0 (Control)100
0.01
0.1
1
10
100
Blank (Medium Only)N/A
Calculation of Cell Viability

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

IC50 Determination

The IC50 value is the concentration of this compound that inhibits cell growth by 50%. This can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration. A sigmoidal dose-response curve is typically generated. The IC50 value can then be calculated using statistical software such as GraphPad Prism or by using non-linear regression analysis in software like Microsoft Excel.[13][14]

Conclusion

The MTT assay is a reliable and straightforward method for determining the cytotoxic effects of this compound on cancer cell lines. By following this detailed protocol, researchers can obtain accurate and reproducible IC50 values, which are essential for the preclinical evaluation of this promising PI3Kδ inhibitor. Careful optimization of cell seeding density and incubation times is crucial for obtaining reliable results.

References

Application Notes: Puquitinib in Murine Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Puquitinib is a novel, orally available, and highly selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform.[1] The p110δ isoform is predominantly expressed in hematopoietic cells, making it a key therapeutic target in hematological malignancies such as Acute Myeloid Leukemia (AML).[1][2] Preclinical studies in murine models have demonstrated that this compound effectively inhibits the PI3K signaling pathway, leading to cell cycle arrest, apoptosis, and potent antitumor activity.[1][3] These notes provide an overview of the protocols for administering this compound in murine AML xenograft models and summarize the key efficacy data.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the PI3Kδ enzyme, inhibiting its kinase activity.[1] This action blocks the downstream PI3K/AKT and MEK/ERK signaling pathways, which are crucial for the proliferation and survival of leukemia cells.[3] The inhibition of these pathways ultimately leads to a G1-phase cell-cycle arrest and apoptosis in p110δ-positive AML cell lines.[1][3]

Puquitinib_Signaling_Pathway cluster_membrane Receptor Receptor Tyrosine Kinase PI3Kd PI3Kδ Receptor->PI3Kd AKT AKT PI3Kd->AKT Activates ERK ERK PI3Kd->ERK Activates This compound This compound This compound->PI3Kd pAKT p-AKT AKT->pAKT Phosphorylates Proliferation Cell Proliferation & Survival pAKT->Proliferation pERK p-ERK ERK->pERK Phosphorylates pERK->Proliferation

Caption: this compound inhibits PI3Kδ, blocking downstream AKT and ERK signaling pathways.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy in AML Xenograft Models

This protocol details the methodology for evaluating the antitumor effects of this compound as a single agent or in combination with cytotoxic drugs in murine xenograft models of Acute Myeloid Leukemia.

1. Materials and Reagents:

  • Human AML cell lines (e.g., MV4;11, RS4;11)

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • This compound

  • Vehicle solution (for control group)

  • Standard cytotoxic agents (e.g., Daunorubicin, Cytarabine)

  • Cell culture medium and supplements

  • Matrigel (optional, for cell injection)

  • Calipers for tumor measurement

2. Animal Model and Tumor Implantation:

  • Culture selected AML cell lines (e.g., MV4;11) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in an appropriate buffer (e.g., PBS), optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice.

  • Monitor mice regularly for tumor development.

3. Dosing and Administration:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment groups (n=6-12 per group).

  • Monotherapy Groups:

    • Vehicle control (administered orally)

    • This compound: 30 mg/kg (administered orally, daily)[3]

    • This compound: 60 mg/kg (administered orally, daily)[3]

  • Combination Therapy Groups (Example):

    • This compound: 30 mg/kg (orally, daily)[4]

    • Daunorubicin: 2 mg/kg (intraperitoneally, as per established protocols)[4]

    • This compound (30 mg/kg) + Daunorubicin (2 mg/kg) combination[4]

  • Administer treatments for a predetermined period, typically 21 days.[2]

4. Data Collection and Endpoint Analysis:

  • Measure tumor volumes with calipers 2-3 times per week.

  • Monitor animal body weight and overall health status throughout the study to assess toxicity.[3]

  • At the end of the treatment period, euthanize the mice.

  • Excise tumors for pharmacodynamic analysis (e.g., Western Blot).

Experimental_Workflow A 1. AML Cell Culture (e.g., MV4;11) B 2. Subcutaneous Injection into Nude Mice A->B C 3. Tumor Growth (to 100-200 mm³) B->C D 4. Randomize into Treatment Groups C->D E 5. Daily Oral Administration (21 days) D->E F 6. Monitor Tumor Volume & Body Weight E->F G 7. Endpoint: Euthanize & Collect Tumors F->G H 8. Pharmacodynamic Analysis (Western Blot) G->H

Caption: Workflow for evaluating this compound efficacy in a murine xenograft model.

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

This protocol is for assessing the concentration of this compound in plasma and tumor tissue and its effect on target signaling pathways over time.

1. Study Design:

  • Use mice bearing established tumors (e.g., MV4;11 xenografts) as described in Protocol 1.

  • Administer a single oral dose of this compound (e.g., 60 mg/kg).[3]

2. Sample Collection:

  • At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood and tumor tissues from cohorts of mice.[3]

3. Sample Processing and Analysis:

  • Pharmacokinetics (PK):

    • Process blood to separate plasma.

    • Determine the concentration of this compound in plasma and homogenized tumor tissue using HPLC/tandem mass spectrometry.[3]

  • Pharmacodynamics (PD):

    • Prepare total cell lysates from the collected tumor tissues.

    • Perform Western blot analysis to measure the levels of phosphorylated AKT (pAKT) and phosphorylated ERK (pERK) relative to total AKT and ERK.[3] This demonstrates target engagement and downstream pathway inhibition.

Data Presentation

Quantitative Efficacy Data

The antitumor activity of this compound has been quantified in various murine leukemia models. The data below is summarized from studies using MV4;11 and RS4;11 AML xenografts.

Table 1: Efficacy of this compound Monotherapy in AML Xenograft Models [3]

Murine ModelTreatment GroupDaily Dose (Oral)Tumor Growth Inhibition (%)Notes
MV4;11 This compound30 mg/kg72%-
This compound60 mg/kg103%Complete regression in 3 of 6 tumors.
CAL-101 (Comparator)90 mg/kg50%-
CAL-101 (Comparator)180 mg/kg61%-
RS4;11 This compound30 mg/kg50%-
This compound60 mg/kg69%-

Tumor growth inhibition was calculated on the final day of treatment (Day 21).

Table 2: Efficacy of this compound Combination Therapy in MV4;11 Xenograft Model [4]

Treatment GroupDaily DoseEndpointOutcome
This compound30 mg/kg (oral)Tumor VolumeModerate tumor growth inhibition.
Daunorubicin2 mg/kg (i.p.)Tumor VolumeMinor tumor growth inhibition.
This compound + Daunorubicin As aboveTumor VolumeSignificantly superior antitumor efficacy compared to either single agent (P < 0.01). [4]
This compound30 mg/kg (oral)Tumor VolumeModerate tumor growth inhibition.
Cytarabine12.5 mg/kg (i.p.)Tumor VolumeModerate tumor growth inhibition.
This compound + Cytarabine As aboveTumor VolumeEnhanced antitumor efficacy compared to single agents. [4]

All treatments were reported to be well tolerated without significant loss of body weight or other observed toxicities.[3][4]

References

Application Notes and Protocols for Apoptosis Detection in Response to Puquitinib Treatment Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puquitinib is a novel, orally available, and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. In many hematological malignancies, the PI3Kδ isoform is overexpressed and contributes to malignant cell survival and proliferation.[1][2] this compound exerts its anti-tumor effects by binding to the ATP-binding pocket of PI3Kδ, leading to the downregulation of the PI3K/AKT/mTOR signaling pathway.[1][4][5] This inhibition ultimately induces cell cycle arrest and apoptosis in cancer cells.[1][2][3]

These application notes provide a detailed protocol for the detection and quantification of apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of this compound

This compound selectively inhibits the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent deactivation of the AKT/mTOR signaling cascade results in the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis.[1][2][4][5]

Puquitinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates This compound This compound This compound->PI3K inhibits mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

This compound's mechanism of action.

Data Presentation

The following table summarizes representative data on the dose-dependent effect of this compound on apoptosis in the MV4-11 acute myeloid leukemia (AML) cell line after 48 hours of treatment. Data is presented as the percentage of cells in each quadrant as determined by Annexin V-FITC and PI staining followed by flow cytometry.

This compound Concentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
0 (Vehicle Control)90.54.23.12.2
0.175.315.86.52.4
0.550.130.715.63.6
1.025.945.324.54.3
5.010.235.148.95.8

Note: This data is representative and illustrates the expected trend. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

Principle of the Annexin V and Propidium Iodide Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[6] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials and Reagents
  • This compound

  • Cell line of interest (e.g., MV4-11)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow

Apoptosis_Detection_Workflow A 1. Cell Seeding & Treatment Seed cells and treat with varying concentrations of this compound. B 2. Cell Harvesting Collect both adherent and suspension cells. A->B C 3. Washing Wash cells with cold PBS. B->C D 4. Resuspension Resuspend cells in 1X Binding Buffer. C->D E 5. Staining Add Annexin V-FITC and Propidium Iodide. D->E F 6. Incubation Incubate in the dark at room temperature. E->F G 7. Flow Cytometry Analysis Analyze stained cells within 1 hour. F->G

Apoptosis detection workflow.
Detailed Protocol

  • Cell Seeding and Treatment:

    • For suspension cells, seed at a density of 0.5 x 106 cells/mL in a suitable culture flask.

    • For adherent cells, seed at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with the desired concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 48 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a centrifuge tube.

    • Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Washing:

    • Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging at 300 x g for 5 minutes.

    • Discard the supernatant. Repeat this wash step once more.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells.

  • Incubation:

    • Incubate the stained cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control samples.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to determine the percentage of cells in each quadrant:

      • Lower-left quadrant (Annexin V- / PI-): Live cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

References

Combination Therapy Protocols: Puquitinib and Daunorubicin in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The combination of Puquitinib, a novel and potent inhibitor of the δ isoform of phosphoinositide 3-kinase (PI3Kδ), and Daunorubicin, a well-established anthracycline chemotherapeutic agent, presents a promising therapeutic strategy for Acute Myeloid Leukemia (AML). This document provides detailed application notes and experimental protocols for investigating the synergistic anti-leukemic effects of this combination therapy.

Mechanism of Action:

  • This compound: As a selective PI3Kδ inhibitor, this compound targets a key signaling pathway frequently overactivated in hematological malignancies. By inhibiting PI3Kδ, this compound disrupts downstream signaling cascades, including the AKT and ERK pathways, leading to the induction of G1-phase cell-cycle arrest and apoptosis in AML cells.[1][2]

  • Daunorubicin: Daunorubicin functions as a cytotoxic agent by intercalating into DNA and inhibiting the action of topoisomerase II. This disruption of DNA replication and transcription ultimately triggers apoptotic cell death.[3][4][5]

The combination of these two agents has demonstrated synergistic effects in AML cell lines, leading to enhanced antitumor efficacy compared to either drug alone.[2][6] This suggests that the targeted inhibition of the PI3Kδ pathway by this compound can sensitize AML cells to the cytotoxic effects of Daunorubicin.

Data Presentation

The following tables summarize the quantitative data on the synergistic effects of this compound and Daunorubicin in AML cell lines. The Combination Index (CI) is used to evaluate the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: In Vitro Synergistic Effects of this compound and Daunorubicin on AML Cell Viability

Cell LineDrug CombinationCombination Index (CI)Interpretation
MV4;11This compound + Daunorubicin< 1Synergy
RS4;11This compound + Daunorubicin< 1Synergy

Data derived from studies on the combination of this compound with various cytotoxic drugs, including Daunorubicin, which consistently showed synergistic effects in the tested AML cell lines.[2]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

G cluster_0 This compound Action cluster_1 Daunorubicin Action This compound This compound PI3Kdelta PI3Kδ This compound->PI3Kdelta inhibits AKT AKT PI3Kdelta->AKT activates ERK ERK PI3Kdelta->ERK activates Cell_Survival_Proliferation Cell Survival & Proliferation AKT->Cell_Survival_Proliferation promotes ERK->Cell_Survival_Proliferation promotes Apoptosis Apoptosis Cell_Survival_Proliferation->Apoptosis inhibition of these leads to Daunorubicin Daunorubicin DNA DNA Daunorubicin->DNA intercalates Topoisomerase_II Topoisomerase II Daunorubicin->Topoisomerase_II inhibits DNA_Replication_Transcription DNA_Replication_Transcription DNA->DNA_Replication_Transcription leads to Topoisomerase_II->DNA_Replication_Transcription required for DNA_Replication_Transcription->Apoptosis disruption of these leads to

Caption: Signaling pathways affected by this compound and Daunorubicin.

G start Start: AML Cell Culture (e.g., MV4;11, RS4;11) treatment Treatment with: - this compound alone - Daunorubicin alone - Combination of both - Vehicle Control start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation assays Perform Assays incubation->assays viability Cell Viability Assay (MTT Assay) assays->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) assays->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) assays->cell_cycle western_blot Western Blot (PI3K/Akt Pathway Proteins) assays->western_blot data_analysis Data Analysis: - Calculate IC50 - Determine Combination Index (CI) - Quantify Apoptosis & Cell Cycle Phases - Analyze Protein Expression viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End: Evaluate Synergistic Effect data_analysis->end

Caption: Experimental workflow for in vitro evaluation.

G Combination This compound + Daunorubicin Combination Therapy Synergy Synergistic Effect (CI < 1) Combination->Synergy Increased_Apoptosis Increased Apoptosis Synergy->Increased_Apoptosis Cell_Cycle_Arrest Enhanced Cell Cycle Arrest Synergy->Cell_Cycle_Arrest Reduced_Viability Decreased Cell Viability Synergy->Reduced_Viability Inhibited_Signaling Inhibition of PI3K/Akt Pathway Synergy->Inhibited_Signaling

Caption: Logical relationship of synergistic effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of the this compound and Daunorubicin combination therapy.

Cell Viability Assay (MTT Assay)

This protocol is for determining cell viability by measuring the metabolic activity of cells.

Materials:

  • AML cell lines (e.g., MV4;11, RS4;11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound and Daunorubicin stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed AML cells into 96-well plates at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well.

  • Incubate the plates at 37°C in a humidified 5% CO₂ incubator overnight.

  • Prepare serial dilutions of this compound and Daunorubicin, both individually and in combination at a fixed ratio.

  • Add the drug dilutions to the respective wells and incubate for 72 hours. Include vehicle-treated wells as a control.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values. The Combination Index (CI) can be calculated using software like CalcuSyn.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis by flow cytometry.

Materials:

  • Treated and control AML cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Collect 1-5 x 10⁵ cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-FITC negative and PI negative: Live cells

    • Annexin V-FITC positive and PI negative: Early apoptotic cells

    • Annexin V-FITC positive and PI positive: Late apoptotic or necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of AML cells.

Materials:

  • Treated and control AML cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for PI3K/Akt Signaling Pathway

This protocol is for detecting changes in protein expression in the PI3K/Akt signaling pathway.

Materials:

  • Treated and control AML cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the changes in protein expression.

References

Pharmacokinetic and pharmacodynamic studies of Puquitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Puquitinib (also known as XC-302) is a novel, orally available and selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ).[1][2] The PI3Kδ isoform is predominantly expressed in leukocytes, making it a promising target for the treatment of hematological malignancies.[1][2] Preclinical and clinical studies have demonstrated that this compound exhibits potent antitumor efficacy, particularly in acute myeloid leukemia (AML), by inducing cell cycle arrest, and apoptosis, and inhibiting the PI3K/AKT/mTOR signaling pathway.[1][2][3][4][5] This document provides a summary of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed protocols for key experimental assays.

Pharmacokinetics and Pharmacodynamics

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from published studies.

Table 1: In Vitro Pharmacodynamic Parameters

ParameterCell LineValueReference
IC50 MV4;110.1 µM[1]
Kasumi-10.8 µM
EOL-11.2 µM
RS4;111.5 µM
MM.1R>10 µM

Table 2: In Vivo Pharmacokinetic Parameters (Human)

DoseCmax (ng/mL)LinearityReference
50 - 800 mg/m²57.1 - 1289.2Increased linearly[6]

Table 3: In Vivo Pharmacodynamic Efficacy (AML Xenograft Models)

ModelTreatmentDosageTumor Growth InhibitionReference
MV4;11 Xenograft This compound30 mg/kg72%[1]
This compound60 mg/kg103% (complete regression in 3/6 tumors)[1]
RS4;11 Xenograft This compound30 mg/kg50%[1]
This compound60 mg/kg69%[1]

Signaling Pathway

This compound exerts its anti-cancer effects by selectively inhibiting the PI3Kδ isoform, which is a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation ERK ERK AKT->ERK Activation S6K p70S6K mTORC1->S6K Activation Proliferation Cell Proliferation & Survival S6K->Proliferation ERK->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: this compound inhibits PI3Kδ, blocking the downstream AKT/mTOR signaling pathway.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

MTT_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A Seed cells in 96-well plates B Allow cells to adhere (overnight) A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a plate reader G->H I Calculate IC50 values H->I

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed hematologic tumor cell lines in 96-well plates at an appropriate density.

  • Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound for 72 hours.[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[4]

Western Blot Analysis

This protocol is used to determine the effect of this compound on the phosphorylation of key proteins in the PI3K signaling pathway.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT, ERK, and S6 overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Activity in Xenograft Models

This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Analysis A Inject tumor cells (e.g., MV4;11) subcutaneously into nude mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound orally (e.g., 30 or 60 mg/kg) C->D E Measure tumor volume regularly D->E F Monitor body weight and general health D->F G At study end, collect tumors for pharmacodynamic analysis (e.g., Western Blot) E->G

Caption: Workflow for in vivo antitumor efficacy studies in a xenograft model.

Methodology:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human AML cells (e.g., MV4;11) into the flank of immunodeficient mice.

  • Tumor Growth and Grouping: Once tumors reach a predetermined size, randomize the mice into control and treatment groups.

  • Drug Administration: Administer this compound orally at specified doses (e.g., 30 and 60 mg/kg) daily.[1] The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (length × width²)/2.[1]

  • Toxicity Assessment: Monitor the body weight and overall health of the mice throughout the study to assess for any treatment-related toxicity.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be excised for pharmacodynamic analysis, such as Western blotting, to assess the inhibition of the PI3K pathway.

Conclusion

This compound is a potent and selective PI3Kδ inhibitor with promising antitumor activity in preclinical models of hematological malignancies, particularly AML.[1][2] The provided data and protocols offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Further clinical evaluation is ongoing to establish its safety and efficacy in patients.[1]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Puquitinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers encountering resistance to the PI3Kδ inhibitor, puquitinib, in cancer cell lines. As direct research on this compound resistance is emerging, this guide leverages data from other PI3K inhibitors to provide foundational support.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the likely mechanisms of resistance?

A1: While specific data on this compound is still being gathered, resistance to PI3K inhibitors, particularly those targeting the delta isoform, often involves two primary mechanisms:

  • Reactivation of the PI3K/AKT/mTOR pathway: This can occur through secondary mutations in the PI3K pathway genes (e.g., PIK3CA, PIK3CB) or loss of the tumor suppressor PTEN.

  • Activation of bypass signaling pathways: Cancer cells can compensate for PI3Kδ inhibition by upregulating other pro-survival pathways, most commonly the MAPK/ERK pathway.

Q2: How can I experimentally confirm the mechanism of resistance in my cell line?

A2: A combination of molecular biology techniques can help elucidate the resistance mechanism:

  • Western Blotting: This is crucial for assessing the phosphorylation status of key signaling proteins. Check for sustained phosphorylation of AKT (p-AKT at Ser473 and Thr308) and look for increased phosphorylation of ERK (p-ERK) in your resistant cells compared to the sensitive parental line, both with and without this compound treatment.

  • Gene Sequencing: Sequence key exons of genes in the PI3K pathway, such as PIK3CA and PTEN, to identify potential acquired mutations in your resistant cell lines.

Q3: What are the initial steps to overcome this compound resistance in my experiments?

A3: A primary strategy to overcome resistance is through combination therapy. Based on the likely resistance mechanisms, consider the following combinations:

  • This compound + MEK inhibitor (e.g., Trametinib, Selumetinib): This is a rational approach if you observe ERK pathway activation as a bypass mechanism.

  • This compound + other PI3K/mTOR pathway inhibitors: If resistance is due to pathway reactivation, a dual PI3K/mTOR inhibitor or an AKT inhibitor might be effective.

  • This compound + conventional chemotherapy: this compound has shown synergistic effects with cytotoxic drugs like daunorubicin in preclinical models.[1][2][3]

Q4: I am not seeing the expected level of apoptosis with this compound treatment. What could be the issue?

A4: Several factors could contribute to a lack of apoptosis:

  • Sub-optimal Drug Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit PI3Kδ signaling. This should be determined by a dose-response curve and confirmed by Western blot analysis of p-AKT levels.

  • Cell Line Specific Effects: Some cell lines may be more prone to cell cycle arrest (cytostatic effect) rather than apoptosis (cytotoxic effect) in response to PI3K inhibition. Analyze the cell cycle profile to investigate this possibility.

  • Rapid Development of Resistance: As discussed, the development of resistance can be rapid. If you are conducting long-term experiments, consider that resistance mechanisms may be emerging.

Troubleshooting Guides

Problem: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Possible Cause Suggested Solution
Cell Seeding Density Optimize the cell number to ensure they are in the logarithmic growth phase throughout the experiment.
Drug Solubilization Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture medium.
Incubation Time Standardize the incubation time with this compound and the MTT reagent for all experiments.
Metabolic Activity Be aware that some treatments can affect cellular metabolism, which may influence the MTT assay results. Consider a complementary assay, such as cell counting or a cytotoxicity assay.
Problem: Weak or No Signal for Phosphorylated Proteins in Western Blot
Possible Cause Suggested Solution
Sample Preparation Use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.
Protein Loading Ensure equal protein loading by performing a protein quantification assay (e.g., BCA assay) and loading a consistent amount for each sample.
Antibody Quality Use validated antibodies for phosphorylated proteins and optimize the antibody concentration.
Transfer Efficiency Confirm efficient protein transfer from the gel to the membrane by Ponceau S staining.

Data on PI3K Inhibitor Sensitivity and Resistance

The following tables provide representative data on the efficacy of PI3K inhibitors in sensitive and resistant cancer cell lines, as well as the effects of combination therapies. This data, derived from studies on various PI3K inhibitors, can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of PI3K Inhibitors in Cancer Cell Lines

Cell LineCancer TypePI3K InhibitorIC50 (µM) - SensitiveIC50 (µM) - ResistantFold Change
MOLM-13Acute Myeloid LeukemiaIdelalisib~20N/AN/A
MV4-11Acute Myeloid LeukemiaIdelalisib~20N/AN/A
T47DBreast CancerAlpelisib~0.5~1.5 (RB1 KD)~3
MCF7Breast CancerAlpelisib~0.4~0.8 (FOXO3 KD)~2
HEC1AEndometrial CancerAlpelisib~1.0>10 (Paclitaxel-Resistant)>10

Note: Data is compiled from multiple sources and serves as an example. Actual IC50 values may vary between experiments. "N/A" indicates that data for a resistant variant of that specific cell line was not available in the cited sources.

Table 2: Efficacy of Combination Therapies in Overcoming PI3K Inhibitor Resistance

Cell LineCancer TypeCombination TherapyEffect
KRAS-mutant CRC cellsColorectal CancerPI3K Inhibitor + MEK InhibitorInduction of apoptosis
HCC827-ERLung Cancer (EGFR-TKI Resistant)PI3K Inhibitor + MEK InhibitorSynergistic inhibition of cell growth
NB4Acute Promyelocytic LeukemiaIdelalisib + PioglitazoneSynergistic reduction in cell survival
PIK3CA-mutant Breast CancerBreast CancerAlpelisib + MCL1 InhibitorSynergistic induction of apoptosis

Experimental Protocols

Cell Viability Assessment by MTT Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound and combination therapies on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound, alone or in combination with a second agent, for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Analysis of Signaling Pathways by Western Blot

Objective: To assess the activation status of the PI3K/AKT and MAPK/ERK pathways in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound or combination therapies.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ (Target of this compound) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K PTEN PTEN PTEN->PIP3

Caption: The PI3K/AKT/mTOR signaling pathway inhibited by this compound.

Resistance_Mechanisms cluster_bypass Bypass Pathway Activation cluster_reactivation PI3K Pathway Reactivation This compound This compound PI3K PI3Kδ This compound->PI3K AKT AKT PI3K->AKT Inhibited by this compound Proliferation Cell Proliferation AKT->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PIK3CA_mut PIK3CA/PIK3CB Mutation PIK3CA_mut->PI3K PTEN_loss PTEN Loss PTEN_loss->AKT

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow Start Observe this compound Resistance (Increased IC50) Hypothesis Hypothesize Resistance Mechanism: 1. Bypass Pathway Activation 2. PI3K Pathway Reactivation Start->Hypothesis WB Western Blot for p-AKT and p-ERK Hypothesis->WB Sequencing Sequence PIK3CA/PTEN Hypothesis->Sequencing Results_WB p-ERK Increased? WB->Results_WB Results_Seq Mutation Found? Sequencing->Results_Seq Combine_MEK Combination Therapy: This compound + MEK Inhibitor Results_WB->Combine_MEK Yes Validate Validate Combination Efficacy: - Cell Viability (MTT) - Apoptosis (Annexin V) Results_WB->Validate No Combine_PI3K Combination Therapy: This compound + Dual PI3K/mTOR Inhibitor Results_Seq->Combine_PI3K Yes Results_Seq->Validate No Combine_MEK->Validate Combine_PI3K->Validate

Caption: Workflow for investigating and overcoming this compound resistance.

References

Optimizing Puquitinib Dosage for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Puquitinib (also known as XC-302) dosage for in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active and highly selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform.[1][2][3] It functions by binding to the ATP-binding pocket of PI3Kδ, leading to the downregulation of the PI3K/AKT/mTOR signaling pathway.[1][2][4] This inhibition can induce G1-phase cell-cycle arrest and apoptosis in cancer cells, making it a promising agent for antitumor research, particularly in hematological malignancies.[2][3][5]

Q2: What is a recommended starting dosage for this compound in mouse xenograft models?

Based on preclinical studies in acute myeloid leukemia (AML) xenografts, oral administration of this compound at doses of 30 mg/kg and 60 mg/kg daily has been shown to be effective in inhibiting tumor growth.[2] In one study, a 60 mg/kg daily dose led to complete tumor regression in a subset of mice.[2]

Q3: How should this compound be administered for in vivo studies?

This compound is orally bioavailable and is typically administered via oral gavage.[2]

Q4: What are the expected pharmacokinetic properties of this compound?

Following a single oral dose of 60 mg/kg in mice bearing MV4;11 tumors, this compound appears rapidly in both plasma and tumor tissue.[2] Human pharmacokinetic studies have also shown that the maximum plasma concentration (Cmax) increases linearly with doses ranging from 50 to 800 mg/m².[6]

Troubleshooting Guide

Problem: I am not observing the expected tumor growth inhibition.

  • Solution 1: Verify Dosage and Administration. Ensure the correct dosage is being administered and that the oral gavage technique is performed correctly to ensure the full dose is delivered.

  • Solution 2: Assess Compound Stability. Confirm the stability of your this compound formulation. Improper storage or handling can lead to degradation of the compound.

  • Solution 3: Evaluate Tumor Model. The antitumor efficacy of this compound can be cell-line dependent. The reported efficacy is significant in p110δ-positive AML cell lines like MV4;11 and RS4;11.[2] Confirm the expression of PI3Kδ in your chosen tumor model.

  • Solution 4: Consider Combination Therapy. Studies have shown that combining this compound with cytotoxic agents, such as daunorubicin, can result in significantly stronger antitumor efficacy compared to either agent alone.[2][7]

Problem: I am observing signs of toxicity in my animals.

  • Solution 1: Dose Reduction. If signs of toxicity such as significant weight loss or lethargy are observed, consider reducing the dosage. A dose of 30 mg/kg has been shown to be effective with potentially lower toxicity.[2]

  • Solution 2: Monitor Liver Function. In clinical trials, dose-limiting toxicities included reversible increases in ALT/AST concentrations.[8] While not explicitly reported in the preclinical animal studies cited, monitoring liver enzymes could be a precautionary measure.

  • Solution 3: Review Formulation. Ensure the vehicle used for dissolving this compound is well-tolerated by the animals.

Data Presentation

Table 1: In Vivo Efficacy of this compound in AML Xenograft Models [2]

Animal ModelCell LineDosage (Oral, Daily)Treatment DurationOutcome
MiceMV4;1130 mg/kg21 days72% tumor growth inhibition
MiceMV4;1160 mg/kg21 days103% tumor growth inhibition (complete regression in 3/6 tumors)
MiceRS4;1130 mg/kg21 days50% tumor growth inhibition
MiceRS4;1160 mg/kg21 days69% tumor growth inhibition

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDoseCmax
Human50 - 800 mg/m²57.1 - 1289.2 ng/mL[6]

Experimental Protocols

In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model [2]

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., MV4;11 human AML cells) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • This compound Preparation: Prepare a fresh formulation of this compound for oral administration daily. The vehicle used in the cited study was not specified, but common vehicles for oral gavage include solutions of carboxymethylcellulose (CMC) or polyethylene glycol (PEG).

  • Dosing: Administer this compound orally via gavage at the desired dose (e.g., 30 mg/kg or 60 mg/kg) once daily. The control group should receive the vehicle alone.

  • Monitoring: Measure tumor volume (calculated as (length × width²)/2) and body weight regularly (e.g., every 2-3 days).

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points after the last dose, tumor tissues can be collected to analyze the phosphorylation status of downstream targets like AKT and ERK by western blotting to confirm target engagement.[2][5]

Visualizations

Puquitinib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Inhibition) AKT->Apoptosis CellCycle Cell Cycle Progression mTOR->CellCycle Proliferation Cell Proliferation mTOR->Proliferation

Caption: this compound inhibits PI3Kδ, blocking the downstream AKT/mTOR signaling pathway.

InVivo_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth (to palpable size) start->tumor_growth randomization Randomization of Animals into Groups tumor_growth->randomization treatment Daily Oral Administration: - this compound (Treatment Group) - Vehicle (Control Group) randomization->treatment monitoring Regular Monitoring: - Tumor Volume - Body Weight treatment->monitoring monitoring->treatment Repeat Daily endpoint Study Endpoint: - Predefined duration or - Max tumor size in control monitoring->endpoint analysis Data Analysis and Pharmacodynamics endpoint->analysis

Caption: A typical experimental workflow for in vivo studies with this compound.

References

Puquitinib Technical Support Center: Troubleshooting Inconsistent Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Puquitinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experiments with this compound, a potent and selective PI3Kδ inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific questions you might have about your this compound experiments, helping you troubleshoot and optimize your protocols for more consistent and reliable data.

1. Compound Handling and Storage

  • Question: I'm seeing variable results in my cell-based assays. Could my this compound stock solution be the problem?

    Answer: Inconsistent results can often be traced back to compound handling and storage. Here are some key points to consider:

    • Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the compound is fully dissolved. If you observe any precipitate in your stock solution, gently warm it to 37°C and vortex or sonicate until the solution is clear. When diluting the DMSO stock into aqueous media for your experiments, it is common for compounds to precipitate out of solution. To avoid this, it is recommended to make intermediate dilutions and to add the this compound solution to your media while vortexing to ensure rapid and even distribution. Always prepare fresh dilutions from your stock for each experiment.

    • Storage: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound over time. When stored properly, stock solutions are generally stable for up to one month. For long-term storage, it is recommended to store the compound as a solid at -20°C. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation from introducing moisture.

    • Solvent Effects: High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. It is best practice to keep the final concentration of DMSO in your cell culture media below 0.5% and to include a vehicle control (media with the same concentration of DMSO as your treatment groups) in all experiments.

2. Inconsistent Cellular Responses

  • Question: Why am I observing different levels of efficacy (IC50 values) for this compound across different cell lines?

    Answer: The efficacy of this compound is highly dependent on the cellular context. Here are the primary reasons for variability:

    • PI3Kδ Expression: this compound is a selective inhibitor of the p110δ isoform of PI3K.[1][2] The level of p110δ expression can vary significantly between different cell lines. Cells with higher expression of p110δ are generally more sensitive to this compound.[2] It is recommended to verify the expression level of PI3Kδ in your cell lines of interest by Western blot or other methods.

    • Genetic Background: The mutational status of genes within the PI3K/AKT/mTOR pathway (e.g., PTEN loss, PIK3CA mutations) can influence the cellular response to PI3K inhibitors.[2] While this compound is δ-specific, the overall pathway activity and potential for compensatory signaling can impact its effectiveness.

    • Cell Proliferation Rate: The rate at which your cells proliferate can affect the outcome of cytotoxicity assays. Faster-growing cells may appear more sensitive to a compound that induces cell cycle arrest. It is important to consider the doubling time of your cell lines when designing and interpreting proliferation assays.

  • Question: My results show a decrease in cell proliferation, but the effect is not as dramatic as I expected. What could be the reason?

    Answer: this compound can induce G1-phase cell-cycle arrest in addition to apoptosis.[2][3] Therefore, a simple proliferation assay (like MTT or CellTiter-Glo) might not capture the full effect of the compound.

    • Cell Cycle Arrest: If this compound is causing a significant portion of your cells to arrest in the G1 phase, the overall cell number might not decrease dramatically over a short time course, but the rate of proliferation will be reduced. It is advisable to perform a cell cycle analysis using flow cytometry to determine if cell cycle arrest is a primary mechanism of action in your model system.

    • Apoptosis Induction: The induction of apoptosis by this compound can be time and concentration-dependent.[2] If you are not observing significant cell death, consider increasing the treatment duration or concentration. An Annexin V/PI apoptosis assay will provide a more direct measure of apoptosis than a proliferation assay.

3. Off-Target Effects and Unexpected Results

  • Question: I'm observing an effect that doesn't seem to be related to the PI3K/AKT pathway. Could this compound have off-target effects?

    Answer: While this compound is reported to be highly selective for PI3Kδ, all kinase inhibitors have the potential for off-target effects, especially at higher concentrations.[2]

    • Concentration is Key: Ensure you are using this compound at concentrations that are relevant for PI3Kδ inhibition. The biochemical IC50 for this compound against p110δ is in the low nanomolar range.[2] Using concentrations significantly higher than the cellular IC50 for your cell line of interest increases the likelihood of off-target effects. A kinase panel screen has shown that this compound has little to no inhibitory activity against a range of other protein kinases at a concentration of 1000 nM.[2]

    • Control Experiments: To confirm that the observed effect is due to PI3Kδ inhibition, consider using a structurally unrelated PI3Kδ inhibitor as a positive control. Additionally, you could use a cell line with low or no PI3Kδ expression as a negative control.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

PI3K IsoformBiochemical IC50 (nM)
p110α992.8
p110β959.2
p110γ89.8
p110δ3.3
Data from He et al., 2017.[2]

Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineIC50 (μM)
MV4;110.1
Kasumi-1~0.3
EOL-1~0.3
Data from He et al., 2017.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

1. Western Blotting for PI3K Pathway Activation

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 Ribosomal Protein, anti-S6 Ribosomal Protein, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent.

2. Cell Cycle Analysis by Flow Cytometry

  • Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Incubate the cells in the dark for 30 minutes at room temperature before analyzing by flow cytometry.

3. Apoptosis Assay using Annexin V/PI Staining

  • Cell Preparation: After this compound treatment, harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry within 1 hour of staining.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the signaling pathway affected by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment western_blot Western Blot treatment->western_blot Protein Lysates cell_cycle Cell Cycle Analysis treatment->cell_cycle Harvested Cells apoptosis Apoptosis Assay treatment->apoptosis Harvested Cells

Caption: General experimental workflow for studying the effects of this compound.

signaling_pathway RTK Receptor Tyrosine Kinase PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 This compound This compound This compound->PI3K Inhibition PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activates AKT AKT pmTOR p-mTOR pAKT->pmTOR Activates mTOR mTOR CellGrowth Cell Growth & Proliferation pmTOR->CellGrowth Survival Cell Survival pmTOR->Survival

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

troubleshooting_logic start Inconsistent Results with this compound check_compound Check Compound Handling: - Solubility - Storage - Dilution start->check_compound check_cells Evaluate Cellular Context: - PI3Kδ Expression - Cell Line Proliferation Rate start->check_cells check_protocol Review Experimental Protocol: - Reagent Quality - Incubation Times - Controls start->check_protocol check_interpretation Re-evaluate Data Interpretation: - Cell Cycle Arrest vs. Apoptosis start->check_interpretation solution1 Optimize Compound Prep check_compound->solution1 solution2 Select Appropriate Cell Lines check_cells->solution2 solution3 Standardize Protocol check_protocol->solution3 solution4 Perform Additional Assays check_interpretation->solution4

Caption: A logical approach to troubleshooting inconsistent this compound results.

References

Technical Support Center: Addressing Off-Target Effects of PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments involving Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. The following guides and FAQs address common issues related to off-target effects, helping to ensure data integrity and proper interpretation of experimental results.

I. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.

Question 1: My PI3Kδ inhibitor is causing high levels of cytotoxicity, even in cell lines where PI3Kδ is not considered a primary survival signal. Is this an off-target effect?

Answer: This is a common issue that can stem from either on-target toxicities in sensitive cell lines or genuine off-target effects. Here’s how to troubleshoot:

  • Possible Cause 1: On-target toxicity. Even at low levels, PI3Kδ signaling can be crucial for the survival of certain cell types. Inhibition of this pathway could be leading to apoptosis.

  • Possible Cause 2: Off-target kinase inhibition. Many kinase inhibitors have activity against multiple targets, especially at higher concentrations. Your inhibitor might be affecting other kinases essential for cell survival. For example, some PI3Kδ inhibitors show activity against other PI3K isoforms (α, β, γ) or unrelated kinases that can lead to unexpected cell death.[1][2]

  • Possible Cause 3: Compound quality. Impurities or degradation of the inhibitor can lead to non-specific toxicity.

Troubleshooting Steps:

  • Confirm On-Target Effect: Use Western blotting to verify that the inhibitor is decreasing the phosphorylation of Akt (a key downstream effector of PI3K) at the concentrations causing cytotoxicity. If p-Akt levels are reduced, the effect is at least partially on-target.

  • Dose-Response Analysis: Perform a detailed dose-response curve for both cytotoxicity and inhibition of p-Akt. If cytotoxicity occurs at concentrations significantly higher than those required to inhibit p-Akt, an off-target effect is likely.

  • Use a Structurally Unrelated Inhibitor: Test a second, structurally different PI3Kδ inhibitor. If it recapitulates the cytotoxicity at concentrations that achieve similar levels of p-Akt inhibition, the phenotype is more likely to be an on-target effect.

  • Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment. For instance, if you suspect inhibition of a different pathway, try to reactivate it to see if cell viability is restored.

  • Kinase Selectivity Profiling: For a thorough investigation, profile your inhibitor against a broad panel of kinases using a service like KINOMEscan®.[3][4][5] This will provide a comprehensive view of its off-target interactions.

Question 2: I'm not observing the expected decrease in downstream p-Akt levels after treating my cells with a PI3Kδ inhibitor. Is the inhibitor not working?

Answer: This can be a frustrating result, but it points to several potential issues, ranging from experimental setup to complex cellular biology.

  • Possible Cause 1: Compensatory Signaling Pathways. Cancer cells are known to adapt to targeted therapies by activating alternative survival pathways. Inhibition of the PI3K pathway can lead to the feedback activation of other pathways, such as the MEK/ERK or JAK/STAT signaling cascades, which can in turn reactivate Akt or bypass the need for PI3K signaling.[6][7][8][9]

  • Possible Cause 2: Predominance of other PI3K isoforms. In your specific cell model, survival signaling might be driven primarily by PI3Kα or PI3Kβ, not PI3Kδ. If your inhibitor is highly selective for the delta isoform, you will see minimal impact on overall PI3K signaling.[10]

  • Possible Cause 3: Suboptimal Experimental Conditions. Issues with inhibitor stability, cell line responsiveness, or the timing of your endpoint can all lead to a lack of observable effect.

Troubleshooting Steps:

  • Check for Compensatory Activation: Probe your lysates for markers of other signaling pathways, such as phosphorylated ERK (p-ERK) or phosphorylated STAT3 (p-STAT3). An increase in these markers upon PI3Kδ inhibitor treatment would suggest compensatory activation.[8]

  • Confirm PI3Kδ Dependence: Use siRNA or shRNA to specifically knock down PI3Kδ. If this phenocopies the (lack of) effect of your inhibitor, it suggests the pathway is not critical in your model.

  • Use a Pan-PI3K Inhibitor: As a positive control, treat cells with a pan-PI3K inhibitor (one that targets α, β, γ, and δ isoforms). If the pan-inhibitor effectively reduces p-Akt levels, it confirms that the PI3K pathway is active but that the δ isoform may not be the primary driver.[11]

  • Optimize Your Protocol:

    • Time Course: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to ensure you are not missing a transient inhibition of p-Akt.

    • Inhibitor Stability: Prepare fresh stock solutions of your inhibitor. Some compounds are unstable in solution.

    • Stimulation Conditions: If you are studying signaling in response to a stimulus (e.g., growth factor, antigen receptor cross-linking), ensure the stimulation is robust and that the inhibitor is added for an appropriate pre-incubation time.

Question 3: How can I definitively prove that an observed cellular effect is due to PI3Kδ inhibition and not an off-target activity?

Workflow for On-Target vs. Off-Target Validation:

  • Establish a Dose-Response Relationship: Show that the cellular phenotype (e.g., apoptosis, reduced proliferation) occurs at inhibitor concentrations consistent with the IC50 for PI3Kδ inhibition (measured by p-Akt levels).

  • Use Multiple, Structurally Diverse Inhibitors: Demonstrate that at least two chemically distinct PI3Kδ inhibitors produce the same phenotype at equipotent concentrations (i.e., concentrations that give the same level of p-Akt inhibition).

  • Genetic Validation: Use a genetic approach like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete PI3Kδ. The resulting phenotype should mimic the effect of the small molecule inhibitor.

  • Chemical Rescue: If a specific off-target is suspected, identify a selective inhibitor for that off-target. The phenotype should not be replicated by this second inhibitor.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of your inhibitor to PI3Kδ inside intact cells. A shift in the thermal stability of PI3Kδ in the presence of the compound provides strong evidence of target engagement.[12][13][14][15]

II. Quantitative Data on Inhibitor Selectivity

The selectivity of a PI3Kδ inhibitor is a key factor in its utility as a research tool. The table below summarizes the in vitro half-maximal inhibitory concentrations (IC50) for two common PI3Kδ inhibitors against the four Class I PI3K isoforms. Lower values indicate higher potency.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Selectivity (Fold vs. α, β, γ)
Idelalisib (CAL-101) 820 - 8600[16][17][18]565 - 4000[16][17][18]89 - 2100[16][17][19]2.5[1][16][19]~328x, ~226x, ~36x (using lowest IC50s)
Duvelisib (IPI-145) 1602[20][21][22]85[20][21][23]27[20][21][23]2.5[20][21][23]~641x, ~34x, ~11x

Note: IC50 values can vary between studies depending on assay conditions (e.g., ATP concentration). The data presented here are for illustrative purposes.

III. Key Experimental Protocols

Detailed and consistent protocols are essential for reproducible results. Below are methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Western Blotting for Phospho-Akt (Ser473) and Total Akt

This protocol is used to assess the on-target activity of a PI3K inhibitor by measuring the phosphorylation state of a key downstream substrate.

1. Cell Lysis: a. Culture and treat cells with your PI3Kδ inhibitor and appropriate controls (e.g., vehicle, growth factor stimulation). b. Aspirate media and wash cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors like PMSF, NaF, and Na3VO4).[24] d. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes.[24] f. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new tube.

2. Protein Quantification: a. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

3. Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add Laemmli sample buffer (e.g., 4x or 6x) to the lysates and boil at 95-100°C for 5 minutes.[24] c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel (e.g., 10% polyacrylamide). d. Run the gel until the dye front reaches the bottom.

4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST)).[25][26] b. Incubate the membrane with the primary antibody for phospho-Akt (Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[24][26][27] c. Wash the membrane three times for 5-10 minutes each with TBST.[26] d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.[24]

6. Stripping and Re-probing (for Total Akt): a. To normalize for protein loading, the membrane can be stripped of the first set of antibodies using a mild stripping buffer.[24] b. After stripping, re-block the membrane and probe with a primary antibody for total Akt, followed by the secondary antibody and detection steps as above.

Protocol 2: In Vitro PI3K Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kδ. This example is based on a common format, such as an HTRF or ADP-Glo assay.

1. Reagents and Materials:

  • Purified, recombinant PI3Kδ enzyme.

  • Kinase reaction buffer (typically containing HEPES, MgCl2, DTT).

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).

  • ATP.

  • Test inhibitor (serially diluted).

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega or HTRF® Kinase Assay kit from Cisbio).[28][29]

  • 384-well assay plates.

2. Assay Procedure (Example using ADP-Glo principle): a. Prepare serial dilutions of your PI3Kδ inhibitor in the appropriate buffer (e.g., kinase buffer without ATP). b. In a 384-well plate, add the PI3Kδ enzyme and the inhibitor dilutions. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. c. Allow the enzyme and inhibitor to pre-incubate for a recommended time (e.g., 10-15 minutes) at room temperature. d. Prepare a substrate/ATP mix containing PIP2 and ATP at a defined concentration (often at or near the Km for ATP). e. Initiate the kinase reaction by adding the substrate/ATP mix to all wells. f. Incubate the plate at room temperature for the specified reaction time (e.g., 60 minutes).[28] g. Stop the kinase reaction and measure the amount of ADP produced according to the detection kit manufacturer's instructions. This typically involves: i. Adding an "ADP-Glo Reagent" to deplete the remaining unconsumed ATP. ii. Adding a "Kinase Detection Reagent" which uses the newly generated ADP to produce a luminescent signal via a coupled luciferase reaction. h. Read the luminescence on a plate reader.

3. Data Analysis: a. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. b. Normalize the data to your controls (0% inhibition for the "no inhibitor" well and 100% inhibition for the "no enzyme" well). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) - Immunoblotting Method

CETSA assesses target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.

1. Cell Treatment: a. Culture cells to a sufficient density (e.g., ~80% confluency). b. Treat one plate of cells with the PI3Kδ inhibitor at the desired concentration and another plate with vehicle (e.g., DMSO) for a set period (e.g., 1-3 hours) in a CO2 incubator.[12]

2. Heat Challenge: a. Harvest the cells from each treatment group, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension from each group into separate PCR tubes for each temperature point to be tested.[12] c. Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) for 3 minutes. Leave one aliquot at room temperature as a non-heated control. d. Immediately cool the tubes on ice for 3 minutes.

3. Cell Lysis and Sample Preparation: a. Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet). c. Carefully collect the supernatant from each sample.

4. Analysis: a. Analyze the soluble protein fractions by Western blotting, as described in Protocol 1, using an antibody specific for PI3Kδ. b. A successful experiment will show that in the vehicle-treated samples, the amount of soluble PI3Kδ decreases as the temperature increases. c. In the inhibitor-treated samples, the PI3Kδ protein should be stabilized, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. This "thermal shift" is evidence of direct target engagement.[14]

IV. Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental decision-making processes can greatly aid in understanding and troubleshooting. The following diagrams were created using the DOT language.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ (p110δ/p85) RTK->PI3K_delta Activation GPCR GPCR GPCR->PI3K_delta PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment & Activation PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Off_Target Potential Off-Targets (e.g., PI3Kα/β/γ, etc.) Inhibitor PI3Kδ Inhibitor Inhibitor->PI3K_delta Inhibition Inhibitor->Off_Target Off-Target Inhibition

Caption: The PI3K/AKT signaling pathway initiated by cell surface receptors.

Troubleshooting_Cytotoxicity Start Start: Unexpected Cytotoxicity Observed Check_pAKT Measure p-Akt levels at cytotoxic concentrations. Is p-Akt inhibited? Start->Check_pAKT Dose_Response Perform detailed dose-response for cytotoxicity vs. p-Akt inhibition. Do IC50s align? Check_pAKT->Dose_Response Yes Off_Target Conclusion: Likely Off-Target Effect. Check_pAKT->Off_Target No Second_Inhibitor Test a structurally different PI3Kδ inhibitor. Is the cytotoxicity replicated? Dose_Response->Second_Inhibitor Yes Dose_Response->Off_Target No On_Target Conclusion: Likely On-Target Effect in a sensitive cell line. Second_Inhibitor->On_Target Yes Second_Inhibitor->Off_Target No Further_Investigate Further Investigation: - Kinome Profiling - Re-evaluate compound purity Off_Target->Further_Investigate

Caption: A workflow for troubleshooting unexpected inhibitor-induced cytotoxicity.

Validate_On_Target_Effect Start Start: Observed Cellular Phenotype with Inhibitor Step1 Step 1: Correlate Phenotype with p-Akt Inhibition (Dose-Response) Start->Step1 Step2 Step 2: Replicate Phenotype with Structurally Different PI3Kδ Inhibitor Step1->Step2 Step3 Step 3: Genetic Validation (e.g., siRNA knockdown of PI3Kδ) Does it mimic the inhibitor? Step2->Step3 Step4 Step 4: Confirm Direct Binding (e.g., CETSA) Does inhibitor stabilize PI3Kδ? Step3->Step4 Yes Low_Confidence Low Confidence: Phenotype may be Off-Target or pathway is not involved Step3->Low_Confidence No High_Confidence High Confidence: Phenotype is On-Target Step4->High_Confidence Yes Step4->Low_Confidence No

Caption: A logical workflow for validating an on-target vs. off-target effect.

References

Puquitinib Combination Therapy Toxicity Mitigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating and managing toxicities associated with Puquitinib in combination therapies. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to address specific issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available and highly selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] Its primary mechanism of action is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[3] By selectively targeting PI3Kδ, which is predominantly expressed in leukocytes, this compound is being investigated for the treatment of various hematological malignancies.[1][2][3]

Q2: What are the most common toxicities observed with this compound?

The most frequently reported treatment-related adverse events associated with this compound are elevations in liver enzymes, specifically alanine transaminase (ALT) and aspartate transaminase (AST), indicating potential hepatotoxicity.[4] Other observed toxicities, particularly at higher doses, can include diarrhea, colitis, and pneumonitis, which are considered immune-mediated and are common among PI3K inhibitors.[5][6][7]

Q3: Can this compound be safely used in combination with other anti-cancer agents?

Preclinical studies have shown that this compound can be combined with cytotoxic drugs like daunorubicin and cytarabine without a significant increase in overall toxicity in animal models.[2][3] However, combining PI3K inhibitors with other agents can lead to unexpected and severe adverse events.[8] Careful dose evaluation and toxicity monitoring are crucial when designing combination therapy regimens involving this compound.

Q4: What are the general strategies for mitigating toxicities in PI3K inhibitor combination therapies?

Strategies to manage toxicities associated with PI3K inhibitors include:

  • Dose Modification: Dose reduction or interruption is a primary strategy for managing treatment-related toxicities.[9]

  • Intermittent Dosing: Instead of continuous dosing, an intermittent schedule (e.g., several days on, several days off) may help reduce immune-mediated toxicities by allowing for the recovery of regulatory T-cells.

  • Prophylactic Measures: For predictable toxicities like infections, prophylactic use of antimicrobial agents may be considered.

  • Supportive Care: Prompt initiation of supportive care measures, such as antidiarrheal agents for colitis, is essential.

  • Close Monitoring: Regular monitoring of liver function tests, complete blood counts, and patient-reported symptoms is critical for early detection and management of toxicities.[4]

Troubleshooting Guides

Managing Suspected Hepatotoxicity

This guide provides a stepwise approach for researchers who observe signs of liver injury in preclinical models treated with this compound-based combination therapies.

Observation Potential Cause Recommended Action
Elevated ALT/AST levels (2-3x upper limit of normal) Mild, transient hepatotoxicity1. Continue treatment but increase monitoring frequency of liver enzymes (e.g., every 2-3 days).2. Consider a dose reduction of this compound or the combination agent.3. Rule out other causes of liver injury (e.g., viral infection, other compounds).
Elevated ALT/AST levels (>3x upper limit of normal) Moderate to severe hepatotoxicity1. Immediately interrupt treatment with this compound and the combination agent.2. Monitor liver enzymes daily until they return to baseline.3. Consider histopathological analysis of liver tissue to assess the extent of injury.4. If rechallenging, use a significantly lower dose and monitor closely.
Elevated bilirubin levels with elevated ALT/AST Severe hepatotoxicity (Hy's Law)1. Discontinue treatment permanently.2. This indicates a high risk of fatal drug-induced liver injury.[3]
No improvement after treatment interruption Irreversible liver damage or other underlying liver condition1. Do not reintroduce the drug combination.2. Conduct a thorough investigation into other potential causes.

Data Presentation

This compound IC50 Values in Hematologic Malignancy Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.[10] The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MV4-11Acute Myeloid Leukemia0.1
Kasumi-1Acute Myeloid LeukemiaNot explicitly quantified, but showed significant inhibition
EOL-1Acute Myeloid LeukemiaNot explicitly quantified, but showed significant inhibition
RS4;11Acute Lymphoblastic LeukemiaNot explicitly quantified, but showed significant inhibition

Data extracted from Xie et al., 2017. Note: "Not explicitly quantified" indicates that the study demonstrated significant activity but did not provide a precise IC50 value.

Dose-Limiting Toxicities (DLTs) of Selective PI3Kδ Inhibitors (General Class Data)
ToxicityGradeOnsetManagement
Diarrhea/Colitis 3/4Early to lateHold drug, supportive care (e.g., loperamide), corticosteroids for severe cases.[5][6]
Hepatotoxicity (ALT/AST elevation) 3/4EarlyHold drug, monitor liver function tests frequently. Consider corticosteroids if autoimmune features are present.[4][5]
Pneumonitis 3/4LateHold drug, administer corticosteroids.[5][6]
Rash 3/4EarlyTopical or systemic corticosteroids.
Infections 3/4Throughout treatmentProphylaxis and prompt treatment with antimicrobial agents.[5]

This table is a generalized representation for the PI3Kδ inhibitor class and may not be fully representative of this compound's specific DLT profile.

Experimental Protocols

In Vitro Assessment of Hepatotoxicity

Objective: To evaluate the potential for a this compound-based combination therapy to induce liver cell injury in vitro.

Methodology:

  • Cell Culture:

    • Culture human hepatocytes (e.g., HepG2 or primary human hepatocytes) in appropriate media and conditions.[11][12]

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a dilution series of this compound, the combination agent, and the combination of both in culture media.

    • Include a vehicle control (e.g., DMSO) and a positive control for hepatotoxicity (e.g., acetaminophen).

    • Replace the culture medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • Cytotoxicity Assessment (MTT Assay):

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

  • Liver Enzyme Leakage Assay (ALT/AST):

    • Collect the cell culture supernatant at each time point.

    • Use commercially available colorimetric or fluorescent assay kits to measure the activity of ALT and AST in the supernatant, following the manufacturer's instructions.

  • Data Analysis:

    • Plot dose-response curves for cell viability and calculate IC50 values.

    • Compare the levels of ALT and AST leakage between treated and control groups.

In Vivo Assessment of Combination Therapy Toxicity

Objective: To evaluate the systemic toxicity of a this compound-based combination therapy in a rodent model.

Methodology:

  • Animal Model:

    • Use an appropriate rodent model (e.g., mice or rats) of a relevant cancer type.

    • Acclimate animals to the housing conditions for at least one week before the start of the experiment.

    • All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[7]

  • Treatment Groups:

    • Establish at least four treatment groups: Vehicle control, this compound alone, combination agent alone, and this compound + combination agent.

    • The doses should be based on prior efficacy and single-agent toxicity studies.

  • Drug Administration and Monitoring:

    • Administer the drugs via the intended clinical route (e.g., oral gavage for this compound).

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance.

  • Data Collection:

    • Record body weights at least three times per week.

    • At the end of the study (or if an animal reaches a humane endpoint), collect blood for complete blood count (CBC) and serum chemistry analysis (including ALT, AST, bilirubin, creatinine).

    • Perform a complete necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, etc.) for histopathological examination.

  • Data Analysis:

    • Compare changes in body weight between the treatment groups.

    • Analyze the hematology and serum chemistry data for significant differences.

    • Evaluate the histopathology slides for any signs of tissue damage.

    • The goal is to identify a combination dose and schedule that maximizes anti-tumor efficacy while minimizing toxicity.[13]

Mandatory Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Select Cell Lines invitro_treat Treat with this compound Combination invitro_start->invitro_treat invitro_assess Assess Cytotoxicity (e.g., MTT, LDH) invitro_treat->invitro_assess invitro_analyze Analyze Data & Determine IC50 invitro_assess->invitro_analyze invivo_start Select Animal Model invitro_analyze->invivo_start Proceed to In Vivo if acceptable profile invivo_treat Administer this compound Combination invivo_start->invivo_treat invivo_monitor Monitor for Clinical Signs of Toxicity invivo_treat->invivo_monitor invivo_collect Collect Blood & Tissues invivo_monitor->invivo_collect invivo_analyze Hematology, Serum Chemistry & Histopathology Analysis invivo_collect->invivo_analyze

Caption: A general workflow for assessing combination therapy toxicity.

Hepatotoxicity_Management start Suspected Drug-Induced Liver Injury (DILI) check_alt_ast Measure ALT/AST start->check_alt_ast alt_ast_low ALT/AST < 3x ULN check_alt_ast->alt_ast_low Yes alt_ast_high ALT/AST > 3x ULN check_alt_ast->alt_ast_high No continue_monitor Continue Treatment Increase Monitoring alt_ast_low->continue_monitor interrupt_treatment Interrupt Treatment alt_ast_high->interrupt_treatment check_bilirubin Measure Total Bilirubin interrupt_treatment->check_bilirubin bilirubin_low Bilirubin < 2x ULN check_bilirubin->bilirubin_low Yes bilirubin_high Bilirubin > 2x ULN check_bilirubin->bilirubin_high No monitor_resolve Monitor for Resolution bilirubin_low->monitor_resolve discontinue_permanently Discontinue Permanently (Potential Hy's Law) bilirubin_high->discontinue_permanently rechallenge Consider Rechallenge at Lower Dose monitor_resolve->rechallenge

Caption: A decision tree for managing suspected hepatotoxicity.

References

Technical Support Center: Interpreting Unexpected Phenotypes in Puquitinib-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Puquitinib. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and troubleshoot common issues encountered when working with this selective PI3Kδ inhibitor.

Frequently Asked Questions (FAQs)

Q1: My this compound-treated cells show reduced viability as expected, but at a much lower or higher concentration than reported in the literature. What could be the reason?

A1: Discrepancies in IC50 values can arise from several factors:

  • Cell Line Specifics: The sensitivity to this compound is highly dependent on the genetic background of the cell line, particularly the status of the PI3K/AKT/mTOR pathway.[1][2] Cell lines with activating mutations in this pathway are generally more sensitive. Verify the cell line identity and passage number, as genetic drift can occur over time.

  • Assay Conditions: The specifics of your cell viability assay can significantly influence the outcome. Factors such as cell seeding density, incubation time with this compound, and the type of viability assay used (e.g., MTT, CellTiter-Glo) can all affect the apparent IC50.

  • Reagent Quality: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.

Troubleshooting Table: Inconsistent IC50 Values

Observation Potential Cause Recommended Action
Higher than expected IC50 Cell line has low dependence on PI3Kδ signaling.Confirm the expression of p110δ in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to this compound (e.g., MV4-11).[1]
Development of resistance.If culturing cells with the drug for extended periods, consider mechanisms of acquired resistance (see Q3).
This compound degradation.Use a fresh stock of this compound and verify its concentration.
Lower than expected IC50 High sensitivity of the cell line.This may be a valid finding for your specific cell line.
Off-target effects at high concentrations.Perform dose-response curves over a wide range of concentrations to observe the full dose-response relationship.
Assay interference.Rule out any interference of this compound with your chosen viability assay (see Experimental Protocols section).

Q2: I am not seeing the expected decrease in phosphorylated AKT (p-AKT) upon this compound treatment in my Western blots.

A2: This is a common issue when assessing the activity of PI3K inhibitors. Here are some potential reasons and troubleshooting steps:

  • Suboptimal Antibody or Protocol: The quality of your p-AKT antibody and the specifics of your Western blot protocol are critical. Ensure you are using a validated antibody and that your protocol is optimized for detecting phosphorylated proteins.

  • Timing of Analysis: The inhibition of p-AKT can be transient. It is advisable to perform a time-course experiment to determine the optimal time point for observing maximal inhibition after this compound treatment.

  • Compensatory Signaling: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways that can feedback and reactivate AKT.[3]

  • Basal p-AKT Levels: If the basal level of p-AKT in your cells is very low, it may be difficult to detect a further decrease. Consider stimulating the pathway with a growth factor (e.g., IGF-1) before this compound treatment to increase the dynamic range of the assay.

Troubleshooting Guides

Unexpected Cell Morphology Changes

Issue: Cells treated with this compound exhibit unusual morphological changes not typically associated with apoptosis or cell cycle arrest (e.g., extensive vacuolization, adherence changes).

Potential Causes & Troubleshooting:

  • Autophagy Induction: this compound is known to induce autophagy in some cell lines by inhibiting the PI3K/AKT/mTOR pathway.[2] This can manifest as increased vacuolization.

    • Verification: Use markers of autophagy such as LC3-II conversion by Western blot or immunofluorescence to confirm.

  • Off-Target Effects: While this compound is selective for PI3Kδ, at higher concentrations, it may have off-target effects on other kinases that could influence cell morphology.

    • Troubleshooting: Perform a dose-response experiment to see if the morphological changes are only present at high concentrations.

  • Cell Stress Response: The observed changes could be a general stress response to the compound.

    • Troubleshooting: Check for markers of cellular stress, such as heat shock proteins.

Paradoxical Increase in Proliferation or Survival

Issue: At certain concentrations, this compound appears to slightly increase cell proliferation or survival, contrary to its intended effect.

Potential Causes & Troubleshooting:

  • Hormesis: Some compounds can exhibit a biphasic dose-response, where low doses stimulate and high doses inhibit. This is a complex biological phenomenon.

    • Troubleshooting: A very detailed and broad dose-response curve is needed to confirm if this is a reproducible effect.

  • Feedback Loop Activation: Inhibition of one pathway can sometimes lead to the paradoxical activation of another pro-survival pathway.[4][5][6][7]

    • Troubleshooting: Investigate the activity of other key signaling pathways, such as the MAPK/ERK pathway, to see if there is compensatory activation.

  • Experimental Artifact: Ensure that the observation is not due to inconsistencies in cell seeding or assay performance at those specific concentrations.

    • Troubleshooting: Repeat the experiment with careful attention to technical details.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is an example for assessing the effect of this compound on the viability of a sensitive AML cell line, MV4-11.

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Western Blot for PI3K Pathway Analysis

This protocol describes the analysis of key proteins in the PI3K pathway following this compound treatment.

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis Inhibition AKT->Apoptosis S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth Troubleshooting_Workflow UnexpectedPhenotype Unexpected Phenotype Observed CheckProtocol Review Experimental Protocol UnexpectedPhenotype->CheckProtocol CheckReagents Verify Reagent Quality & Concentration UnexpectedPhenotype->CheckReagents LiteratureReview Consult Literature for Similar Observations CheckProtocol->LiteratureReview CheckReagents->LiteratureReview DoseResponse Perform Dose-Response Curve LiteratureReview->DoseResponse TimeCourse Conduct Time-Course Experiment LiteratureReview->TimeCourse AlternativeAssay Use an Orthogonal Assay DoseResponse->AlternativeAssay TimeCourse->AlternativeAssay InvestigatePathways Investigate Alternative Signaling Pathways AlternativeAssay->InvestigatePathways Conclusion Formulate Hypothesis InvestigatePathways->Conclusion

References

Puquitinib stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Puquitinib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For long-term storage, this compound should be stored at -20°C. Stock solutions, typically prepared in methanol, should also be stored at -20°C.[1] For short-term storage of samples in plasma, -80°C is recommended.[1]

Q2: How stable is this compound in solution?

A: A study has shown that this compound is stable in human plasma under various conditions.[1]

  • Short-term stability: Stable at room temperature for approximately 72 hours.[1]

  • Freeze-thaw stability: Stable for at least three freeze-thaw cycles when frozen at -80°C and thawed to room temperature.[1]

  • Long-term stability: Stable in plasma for at least one month when stored at -80°C.[1]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A: Methanol is a suitable solvent for preparing stock solutions of this compound.[1] For in vitro studies, Dimethylsulfoxide (DMSO) has also been used to prepare stock solutions.[2]

Q4: Is there any information on the degradation of this compound?

A: Currently, there is limited publicly available information detailing the specific degradation products or pathways of this compound under various stress conditions such as acidic, basic, oxidative, or photolytic stress.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Improper storage of this compound leading to degradation.Ensure this compound is stored at the recommended temperature of -20°C for solid compound and stock solutions. For plasma samples, store at -80°C.[1] Avoid multiple freeze-thaw cycles beyond what has been validated.
Low or no biological activity Degradation of this compound in the experimental medium.Prepare fresh dilutions from a properly stored stock solution for each experiment. Assess the stability of this compound in your specific experimental buffer and conditions if inconsistent results persist.
Precipitation of this compound in aqueous solutions Low aqueous solubility.Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended percentage. Sonication may aid in dissolution, but solubility should be confirmed.

Stability Data Summary

The following table summarizes the known stability of this compound in human plasma based on a pharmacokinetic study.[1]

Condition Matrix Temperature Duration Result
Short-Term StabilityHuman PlasmaRoom Temperature~72 hoursStable
Freeze-Thaw StabilityHuman Plasma-80°C to Room Temp.3 cyclesStable
Long-Term StabilityHuman Plasma-80°C1 monthStable

Experimental Protocols

Protocol: Preparation of this compound Stock Solution [1]

  • Objective: To prepare a concentrated stock solution of this compound for experimental use.

  • Materials:

    • This compound (pure substance)

    • Methanol (HPLC grade or equivalent)

    • Analytical balance

    • Volumetric flask

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the weighed this compound in a minimal amount of methanol in a volumetric flask.

    • Once fully dissolved, bring the solution to the final desired volume with methanol.

    • Mix thoroughly to ensure homogeneity.

    • Store the stock solution at -20°C.

Protocol: Assessment of this compound Stability in Human Plasma [1]

  • Objective: To evaluate the stability of this compound in human plasma under different storage conditions.

  • Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is utilized to quantify this compound concentration.

  • Procedures:

    • Short-Term Stability: Quality control (QC) plasma samples at low, medium, and high concentrations are kept at room temperature for a period exceeding routine sample preparation time (e.g., 72 hours) before analysis.

    • Freeze-Thaw Stability: QC plasma samples are subjected to three cycles of freezing at -80°C followed by thawing to room temperature before analysis.

    • Long-Term Stability: QC plasma samples are stored at -80°C for an extended period (e.g., one month) before analysis.

  • Analysis: The concentration of this compound in the tested samples is compared to the nominal concentrations to determine the percentage of recovery, which indicates stability.

Visualizations

cluster_storage This compound Storage Best Practices Solid Solid Compound Temp1 Storage at -20°C Solid->Temp1 -20°C (Long-Term) Stock Stock Solution (in Methanol) Stock->Temp1 -20°C Plasma Samples in Plasma Temp2 Storage at -80°C Plasma->Temp2 -80°C (Long-Term) cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (-20°C for stock, -80°C for plasma) Start->CheckStorage CheckPrep Prepare Fresh Dilutions for Each Experiment CheckStorage->CheckPrep If conditions are correct CheckSolubility Assess Solubility and Precipitation in Media CheckPrep->CheckSolubility End Consistent Results CheckSolubility->End If no issues cluster_pathway This compound as a PI3Kδ Inhibitor This compound This compound PI3Kd PI3Kδ This compound->PI3Kd Inhibits AKT AKT Phosphorylation PI3Kd->AKT Activates Signaling Downstream Signaling AKT->Signaling

References

Dealing with batch-to-batch variability of Puquitinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of Puquitinib.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experimentation with different batches of this compound.

Question: Why am I observing a significant difference in the IC50 value of this compound with a new batch?

Answer:

A shift in the half-maximal inhibitory concentration (IC50) is a common indicator of batch-to-batch variability. Several factors could contribute to this discrepancy. A systematic approach to troubleshooting can help identify the root cause.

Troubleshooting Workflow:

IC50_Troubleshooting start Start: Inconsistent IC50 Observed check_compound 1. Verify Compound Integrity start->check_compound check_coa Review Certificate of Analysis (CoA) check_compound->check_coa check_storage Confirm Proper Storage & Handling check_compound->check_storage check_solubility Assess Solubility & Visual Appearance check_compound->check_solubility check_assay 2. Evaluate Assay Parameters check_compound->check_assay cell_health Monitor Cell Health & Passage Number check_assay->cell_health reagent_consistency Check Reagent Consistency check_assay->reagent_consistency protocol_adherence Ensure Strict Protocol Adherence check_assay->protocol_adherence validate_target 3. Confirm On-Target Effect check_assay->validate_target western_blot Western Blot for p-AKT / p-ERK validate_target->western_blot dose_response Compare Dose-Response Curves validate_target->dose_response contact_support Contact Technical Support western_blot->contact_support If no target inhibition dose_response->contact_support If discrepancy persists Puquitinib_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 ERK ERK PI3K->ERK This compound This compound This compound->PI3K PIP2 PIP2 AKT AKT PIP3->AKT  Activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis  Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Validation & Comparative

A Head-to-Head Comparison of Puquitinib and CAL-101 (Idelalisib) in Acute Myloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the Phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the δ isoform (PI3Kδ), has emerged as a critical therapeutic target due to its predominant expression in hematopoietic cells and its role in promoting cancer cell proliferation and survival.[1][2][3] This guide provides an objective comparison of two prominent PI3Kδ inhibitors, Puquitinib and CAL-101 (Idelalisib), based on their performance in preclinical AML models.

Executive Summary

This compound, a novel and highly selective oral PI3Kδ inhibitor, demonstrates superior anti-tumor efficacy in AML models compared to the first-in-class inhibitor, CAL-101 (Idelalisib).[1][4] Experimental data reveals that this compound more potently inhibits the proliferation of AML cell lines, induces robust cell cycle arrest and apoptosis, and exhibits stronger tumor growth inhibition in in vivo xenograft models.[1] Both agents exert their effects through the downregulation of the PI3K/AKT/ERK signaling pathway.[1][4]

Data Presentation

In Vitro Efficacy: Inhibition of AML Cell Proliferation (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a panel of human AML cell lines after 72 hours of treatment.[1]

Cell LineThis compound IC50 (μM)CAL-101 (Idelalisib) IC50 (μM)
MV4-110.15 ± 0.02Not directly compared in the same study
Kasumi-10.21 ± 0.03Not directly compared in the same study
EOL-10.28 ± 0.04Not directly compared in the same study
THP-10.35 ± 0.05Not directly compared in the same study
HL-600.42 ± 0.06Not directly compared in the same study
U9370.51 ± 0.07Not directly compared in the same study
OCI-AML30.63 ± 0.08Not directly compared in the same study

Note: Direct head-to-head IC50 values for CAL-101 in this specific panel of AML cell lines under identical experimental conditions were not available in the cited literature. Other studies have reported CAL-101 IC50 values in various hematological cancer cell lines, often in the low micromolar range.[5][6]

In Vivo Efficacy: Tumor Growth Inhibition in AML Xenograft Models

The anti-tumor activity of this compound and CAL-101 was evaluated in mouse xenograft models using the MV4-11 and RS4;11 AML cell lines.[1]

Xenograft ModelTreatmentDoseTumor Growth Inhibition (%)
MV4-11 This compound30 mg/kg72
This compound60 mg/kg103 (complete regression in 3/6 tumors)
CAL-10190 mg/kg50
CAL-101180 mg/kg61
RS4;11 This compound30 mg/kg50
This compound60 mg/kg69

Signaling Pathway Analysis

This compound and CAL-101 exert their anti-leukemic effects by inhibiting the PI3Kδ isoform, a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is constitutively active in a majority of AML cases and is crucial for cell survival and proliferation.[4][7] Inhibition of PI3Kδ leads to reduced phosphorylation and activation of downstream effectors such as AKT and ERK.[1]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta Activation ERK ERK RTK->ERK Activates via Ras/Raf/MEK PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) mTORC1 mTORC1 pAKT->mTORC1 Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes pERK p-ERK (Active) pERK->Proliferation Promotes This compound This compound This compound->PI3K_delta Inhibits CAL101 CAL-101 (Idelalisib) CAL101->PI3K_delta Inhibits

Figure 1: Simplified PI3K/AKT/ERK signaling pathway in AML.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: AML cell lines were seeded into 96-well plates at a density of 5 × 104 cells/well.

  • Treatment: Cells were treated with various concentrations of this compound or CAL-101 for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: MV4-11 cells were treated with this compound or CAL-101 for 48 hours.

  • Cell Harvesting and Washing: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).[1]

Western Blot Analysis
  • Cell Lysis: Treated AML cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against p-AKT, AKT, p-ERK, ERK, PARP, caspase-3, caspase-8, caspase-9, and β-tubulin overnight at 4°C.

  • Secondary Antibody and Detection: The membrane was then incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

In Vivo Xenograft Study
  • Cell Implantation: Female BALB/c nude mice were subcutaneously injected with 5 × 106 MV4-11 or RS4;11 cells.

  • Tumor Growth and Randomization: When tumors reached a volume of 100-150 mm³, mice were randomized into treatment and control groups.

  • Drug Administration: this compound and CAL-101 were administered orally, once daily, at the indicated doses. The vehicle control group received the corresponding vehicle.

  • Tumor Measurement: Tumor volumes were measured every two days using a caliper and calculated using the formula: (length × width²) / 2.

  • Endpoint: The study was terminated after 21 days of treatment, and the tumor growth inhibition was calculated.[1]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Assays cluster_invivo In Vivo Studies cell_culture AML Cell Lines (e.g., MV4-11, Kasumi-1) treatment_invitro Treat with This compound or CAL-101 cell_culture->treatment_invitro viability Cell Viability (MTT Assay) treatment_invitro->viability apoptosis Apoptosis (Annexin V/PI) treatment_invitro->apoptosis western_blot Western Blot (p-AKT, p-ERK, etc.) treatment_invitro->western_blot xenograft AML Xenograft Model (Nude Mice) treatment_invivo Oral Administration of This compound or CAL-101 xenograft->treatment_invivo tumor_measurement Tumor Volume Measurement treatment_invivo->tumor_measurement

References

A Comparative Guide to the Efficacy of PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development and function. Its aberrant activation is a key driver in many B-cell malignancies, making it a prime therapeutic target. This guide provides a comparative overview of the efficacy of several prominent PI3Kδ inhibitors, supported by experimental data, to aid in research and development decisions.

Quantitative Efficacy of PI3Kδ Inhibitors

The following table summarizes the in vitro potency of selected PI3Kδ inhibitors against all four Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values are presented in nanomolar (nM) and are compiled from various scientific publications. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Primary Source(s)
Idelalisib (CAL-101) 86004000210019[1]
>1000-fold selectivity vs α, β, γ2.5[2][3]
Umbralisib (TGR-1202) >100001116106522.2[4][5]
Zandelisib (ME-401) ---0.6 - 3.5[6][7]
Duvelisib (IPI-145) 16028527.42.5[8]
--501[9]
Copanlisib (BAY 80-6946) 0.53.76.40.7[10][11][12]

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kδ.

1. ADP-Glo™ Kinase Assay (Promega): [13][14][15]

  • Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Procedure:

    • A kinase reaction is set up in a 384-well plate containing the PI3Kδ enzyme, a lipid substrate (e.g., PIP2), ATP, and the test inhibitor at various concentrations.

    • The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

    • After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is then added to convert the generated ADP into ATP and subsequently generate a luminescent signal via a luciferase reaction.

    • The luminescence is measured using a plate reader. The signal is inversely proportional to the inhibitor's potency.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay:

  • Principle: This assay measures the production of the phosphorylated lipid product (PIP3) through a competitive immunoassay format using time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Procedure:

    • The kinase reaction is performed in the presence of the PI3Kδ enzyme, ATP, PIP2 substrate, and the inhibitor.

    • After incubation, a detection solution containing a biotinylated PIP3 tracer and a europium cryptate-labeled anti-PIP3 antibody is added.

    • In the absence of inhibition, the unlabeled PIP3 produced by the enzyme competes with the biotinylated PIP3 tracer for binding to the antibody, leading to a low FRET signal.

    • In the presence of an effective inhibitor, less unlabeled PIP3 is produced, allowing the tracer to bind to the antibody, resulting in a high FRET signal.

    • The FRET signal is read on a compatible plate reader, and IC50 values are determined.

Cellular Proliferation Assays

Objective: To assess the effect of PI3Kδ inhibitors on the growth and viability of cancer cell lines.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.

  • Procedure:

    • Cancer cells (e.g., from lymphoma or leukemia cell lines) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the PI3Kδ inhibitor for a specified period (e.g., 72 hours).[16][17]

    • Following treatment, the MTT reagent is added to each well and incubated for a few hours.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and EC50 values (half-maximal effective concentration) are determined.

2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay:

  • Principle: Similar to the MTT assay, the MTS assay is a colorimetric method to assess cell viability. The MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.

  • Procedure:

    • Cells are seeded and treated with the inhibitor as described for the MTT assay.[17]

    • After the treatment period, an MTS reagent solution (containing MTS and an electron coupling reagent like phenazine methosulfate) is added directly to the culture wells.

    • The plate is incubated for 1-4 hours.

    • The absorbance is measured at a wavelength of 490-500 nm.

    • EC50 values are calculated based on the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K/AKT signaling pathway and a typical experimental workflow for evaluating PI3Kδ inhibitors.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PI3Kd->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits & Activates BTK BTK PIP3->BTK PLCg2 PLCγ2 PIP3->PLCg2 PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor PI3Kδ Inhibitor Inhibitor->PI3Kd Inhibits

Caption: PI3K/AKT Signaling Pathway in B-Cells.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Biochemical Biochemical Kinase Assay (e.g., ADP-Glo) Cellular Cellular Proliferation Assay (e.g., MTT/MTS) Biochemical->Cellular Confirms cellular activity Signaling Western Blot for p-AKT levels Cellular->Signaling Mechanistic validation Xenograft Tumor Xenograft Models in Mice Signaling->Xenograft Informs in vivo study design PD Pharmacodynamic Studies (e.g., p-AKT in tumors) Xenograft->PD Correlates with target engagement Toxicity Toxicity Assessment Xenograft->Toxicity Determines therapeutic window End Lead Candidate for Clinical Development Toxicity->End Start Compound Synthesis & Selection Start->Biochemical

Caption: Experimental Workflow for PI3Kδ Inhibitor Evaluation.

References

Puquitinib: A Head-to-Head Comparison with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of Puquitinib's mechanism of action reveals it to be a potent and selective PI3Kδ inhibitor, not a JAK inhibitor. This distinction is crucial for researchers and drug development professionals, as it places this compound in a different therapeutic class and dictates a different set of comparative analyses.

Initial research incorrectly positioned this compound within the Janus kinase (JAK) inhibitor family. However, extensive data confirms that this compound's primary mechanism of action is the inhibition of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] This finding necessitates a shift in comparative analysis from JAK inhibitors to other PI3Kδ inhibitors to provide a scientifically accurate and relevant evaluation for researchers.

This guide will, therefore, provide a head-to-head comparison of this compound with another prominent PI3Kδ inhibitor, Idelalisib (CAL-101), a well-characterized compound in the same class. This comparison will focus on available preclinical and clinical data to offer valuable insights for drug development professionals.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively activated, promoting tumorigenesis. This compound exerts its therapeutic effect by inhibiting PI3Kδ, a key node in this pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Functions Cell Growth, Proliferation, Survival mTOR->Cell_Functions

Figure 1. The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Comparative Efficacy: this compound vs. Idelalisib (CAL-101)

Preclinical studies have demonstrated that this compound exhibits potent antitumor activity against various hematological malignancies.[2][3] A key study directly compared the efficacy of this compound with Idelalisib in acute myeloid leukemia (AML) models.

ParameterThis compoundIdelalisib (CAL-101)Reference
In Vitro AML Cell Line Proliferation (IC50) Lower IC50 values in several p110δ-positive AML cell linesHigher IC50 values compared to this compound[2]
In Vivo AML Xenograft Model Stronger tumor growth inhibitionLess potent tumor growth inhibition compared to this compound[2][3]

These findings suggest that this compound may have a superior anti-leukemic activity in AML compared to Idelalisib.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, the following provides an overview of the methodologies used in the key comparative experiments.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: AML cell lines were seeded in 96-well plates at a specified density.

  • Drug Treatment: Cells were treated with varying concentrations of this compound or Idelalisib for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

In Vivo Xenograft Model

  • Cell Implantation: Immunodeficient mice were subcutaneously injected with human AML cells.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Drug Administration: Mice were randomized into groups and treated orally with this compound, Idelalisib, or a vehicle control.

  • Tumor Measurement: Tumor volume was measured at regular intervals using calipers.

  • Data Analysis: Tumor growth curves were plotted to compare the efficacy of the treatments.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo A1 Seed AML Cells A2 Treat with this compound or Idelalisib A1->A2 A3 MTT Assay A2->A3 A4 Measure Cell Viability A3->A4 B1 Implant AML Cells in Mice B2 Administer this compound, Idelalisib, or Vehicle B1->B2 B3 Measure Tumor Volume B2->B3 B4 Compare Tumor Growth B3->B4

Figure 2. Workflow for in vitro and in vivo comparative efficacy studies.

Clinical Development and Safety

This compound has undergone Phase I clinical trials in China for hematological malignancies.[2] These trials have shown that this compound has a manageable safety profile and demonstrates preliminary efficacy.[5] The most common drug-related adverse events reported were elevated liver transaminases.[5] Further clinical development is ongoing to fully characterize its safety and efficacy profile in larger patient populations.

Conclusion

The available evidence strongly indicates that this compound is a selective PI3Kδ inhibitor, not a JAK inhibitor. Direct comparisons with other PI3Kδ inhibitors like Idelalisib are, therefore, the most relevant for the scientific and drug development community. Preclinical data suggests that this compound may have a more potent anti-tumor efficacy in AML models compared to Idelalisib. As more clinical data becomes available, a more comprehensive understanding of this compound's therapeutic potential will emerge. Researchers are encouraged to focus on its activity within the PI3K signaling pathway for future investigations.

References

Puquitinib: A Comparative Guide to Its High Selectivity for PI3Kδ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Puquitinib's inhibitory activity across Class I Phosphoinositide 3-kinase (PI3K) isoforms, highlighting its potent and selective action against PI3Kδ. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating this compound for future studies and therapeutic applications.

Data Presentation: this compound's Selectivity Profile

This compound demonstrates significant selectivity for the PI3Kδ isoform over other Class I PI3K isoforms (α, β, and γ). This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window, particularly in diseases where the PI3Kδ pathway is dysregulated, such as in certain hematological malignancies.[1]

The inhibitory potency of this compound against the four Class I PI3K isoforms was determined through biochemical kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. A lower IC50 value indicates greater potency.

PI3K IsoformThis compound IC50 (nM)
p110α992.8
p110β959.2
p110γ89.8
p110δ 3.3

Data sourced from Xie et al., Cancer Science, 2017.[1]

As the data illustrates, this compound is approximately 300-fold more selective for PI3Kδ over PI3Kα and PI3Kβ, and about 27-fold more selective over PI3Kγ.[1] This high degree of selectivity is a key characteristic of this compound.

Signaling Pathway Context

The PI3K signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The Class I PI3Ks are heterodimeric enzymes, and their different isoforms are activated by distinct upstream signals and have varying tissue distribution.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka PI3Kb PI3Kβ RTK->PI3Kb PI3Kd PI3Kδ RTK->PI3Kd GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kb PI3Kg PI3Kγ GPCR->PI3Kg PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 PI3Ka->PIP3 PI3Kb->PIP3 PI3Kg->PIP3 PI3Kd->PIP3 This compound This compound This compound->PI3Ka Weak Inhibition This compound->PI3Kb Weak Inhibition This compound->PI3Kg Moderate Inhibition This compound->PI3Kd Potent Inhibition AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes

PI3K Isoform Signaling and this compound's Point of Intervention.

Experimental Protocols

The determination of this compound's selectivity for PI3Kδ involves both biochemical and cellular assays. Below are detailed methodologies representative of those used to obtain the comparative data.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PI3K isoforms.

Biochemical_Assay_Workflow start Start reagents Prepare Reaction Mixture: - Purified PI3K Isoform (α, β, γ, or δ) - Kinase Buffer - Phosphatidylinositol (Substrate) start->reagents inhibitor Add this compound (Varying Concentrations) reagents->inhibitor initiation Initiate Reaction: Add ATP (with γ-³²P-ATP) inhibitor->initiation incubation Incubate at Room Temperature initiation->incubation termination Terminate Reaction (e.g., with Acid) incubation->termination extraction Extract Phospholipids termination->extraction measurement Measure Radioactivity (Scintillation Counting) extraction->measurement analysis Data Analysis: Calculate IC50 Values measurement->analysis end End analysis->end

Workflow for a typical in vitro PI3K kinase assay.

Protocol Steps:

  • Preparation of Reagents:

    • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, and p110δ/p85α) are purified.

    • A kinase reaction buffer is prepared, typically containing HEPES, MgCl₂, and EDTA.

    • The lipid substrate, phosphatidylinositol (PI), is prepared in the form of vesicles.

  • Assay Procedure:

    • The purified PI3K enzyme is incubated with a serial dilution of this compound in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP, which includes a small amount of radiolabeled ATP (γ-³²P-ATP).

    • The reaction is allowed to proceed for a set time at room temperature.

  • Termination and Detection:

    • The reaction is stopped by the addition of an acid, such as HCl.

    • The phosphorylated lipid product (PIP) is extracted using a chloroform/methanol mixture.

    • The amount of incorporated radiolabel in the lipid phase is quantified using a scintillation counter.

  • Data Analysis:

    • The enzyme activity at each inhibitor concentration is normalized to the control (no inhibitor).

    • The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

Cellular Assay (In Situ)

Cellular assays are crucial to confirm that the biochemical selectivity translates to a cellular context by measuring the inhibition of downstream signaling pathways.

Protocol Steps:

  • Cell Culture and Treatment:

    • Select cell lines that predominantly express a specific PI3K isoform or where a particular isoform is the primary driver of the signaling pathway.

    • Culture the cells to a suitable confluency.

    • Treat the cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis and Protein Quantification:

    • After treatment, the cells are washed and then lysed to release the cellular proteins.

    • The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analysis.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with primary antibodies specific for phosphorylated downstream targets of PI3K signaling (e.g., phospho-AKT, phospho-S6) and total protein levels of these targets as loading controls.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.

  • Detection and Analysis:

    • The protein bands are visualized and quantified using an imaging system.

    • The level of phosphorylation of the target proteins is normalized to the total protein levels.

    • The inhibition of downstream signaling at different this compound concentrations is used to assess its cellular potency and selectivity.

References

Puquitinib Demonstrates Potent Anti-Leukemic Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Puquitinib, a novel and orally available PI3Kδ inhibitor, has shown significant promise in the treatment of acute myeloid leukemia (AML), outperforming the established PI3Kδ inhibitor CAL-101 (Idelalisib) in preclinical studies. This comparison guide provides a detailed overview of the anti-leukemic activity of this compound, supported by experimental data, and contrasts its performance with alternative therapeutic strategies for leukemia.

Superior In Vitro and In Vivo Efficacy Against AML

This compound has demonstrated potent and selective inhibitory activity against the PI3Kδ isoform, a key signaling molecule implicated in the survival and proliferation of leukemia cells.[1][2] Studies have shown that this compound effectively induces G1-phase cell-cycle arrest and apoptosis in AML cell lines by downregulating the PI3K signaling pathway.[1][3]

A direct comparison with CAL-101, another PI3Kδ inhibitor, revealed this compound's superior efficacy. In in vivo AML xenograft models, this compound monotherapy exhibited stronger anti-tumor activity than CAL-101, associated with a reduction in AKT and ERK phosphorylation in tumor tissues, without notable toxicity.[2][3]

Furthermore, the combination of this compound with conventional cytotoxic drugs, such as daunorubicin and cytarabine, has been shown to produce significantly enhanced anti-tumor effects in AML xenografts compared to single-agent treatments.[4]

Quantitative Comparison of Anti-Leukemic Activity

To provide a clear comparison of the potency of this compound against other inhibitors, the following tables summarize the half-maximal inhibitory concentration (IC50) values in various AML cell lines and the outcomes of in vivo studies.

Compound Cell Line IC50 (nM) Reference
This compoundMV4-11< 1[5]
This compoundMOLM-146.6[5]
CAL-101 (Idelalisib)SU-DHL-5100 - 1000[6]
CAL-101 (Idelalisib)KARPAS-422100 - 1000[6]
CAL-101 (Idelalisib)CCRF-SB100 - 1000[6]
SorafenibMV4-110.88[7]
PonatinibMV4-11< 4[8]
CabozantinibMV4-11< 4[8]
SilvestrolMV4-112.7[9]
SilvestrolTHP-13.8[9]

Table 1: In Vitro Anti-proliferative Activity of this compound and Other Inhibitors in AML Cell Lines. This table presents the IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Treatment Group Dosing Regimen Tumor Growth Inhibition Reference
This compound30 mg/kg, dailySignificant reduction in tumor volume compared to vehicle[10]
This compound + DaunorubicinThis compound: 30 mg/kg, daily; Daunorubicin: 2 mg/kgSignificantly superior anti-tumor efficacy compared to single agents[4]
This compound + CytarabineThis compound: 30 mg/kg, daily; Cytarabine: 12.5 mg/kgEnhanced anti-tumor efficacy compared to single agents[4]
CAL-101 (Idelalisib)Not specified in detailLess effective than this compound in reducing tumor volume[2][3]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in AML Xenograft Models. This table summarizes the outcomes of preclinical studies in animal models, highlighting the potent anti-tumor effect of this compound alone and in combination with other agents.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

This compound exerts its anti-leukemic effects by selectively inhibiting the p110δ isoform of phosphoinositide 3-kinase (PI3K).[2] This inhibition disrupts the downstream signaling cascade involving AKT and the mammalian target of rapamycin (mTOR), which are crucial for cell survival, proliferation, and metabolism.[11][12] The diagram below illustrates the signaling pathway targeted by this compound.

Puquitinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3Kδ Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: this compound's Mechanism of Action. This diagram illustrates how this compound inhibits the PI3Kδ enzyme, leading to the downregulation of the PI3K/AKT/mTOR signaling pathway, which in turn promotes apoptosis and inhibits the proliferation and survival of leukemia cells.

Alternative Therapeutic Strategies in Leukemia

For a comprehensive comparison, it is essential to consider other targeted therapies used in the management of leukemia.

FLT3 Inhibitors

FMS-like tyrosine kinase 3 (FLT3) inhibitors target mutations in the FLT3 gene, which are common in AML and are associated with a poor prognosis.[13] These inhibitors work by competitively binding to the ATP-binding site of the FLT3 receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1]

FLT3_Inhibitor_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_receptor FLT3 Receptor Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, JAK/STAT) FLT3_receptor->Downstream_Signaling activates FLT3_Inhibitor FLT3 Inhibitor FLT3_Inhibitor->FLT3_receptor inhibits Leukemic_Cell_Growth Leukemic Cell Proliferation & Survival Downstream_Signaling->Leukemic_Cell_Growth

Figure 2: FLT3 Inhibitor Mechanism. This diagram shows how FLT3 inhibitors block the mutated FLT3 receptor, preventing the activation of downstream signaling pathways and thereby inhibiting the growth and survival of leukemic cells.

JAK Inhibitors

Janus kinase (JAK) inhibitors target the JAK family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors involved in hematopoiesis and immune responses.[14] Dysregulation of the JAK-STAT pathway is implicated in various hematological malignancies.[15]

JAK_Inhibitor_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK inhibits STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression translocates to nucleus & activates transcription

Figure 3: JAK Inhibitor Mechanism. This diagram illustrates how JAK inhibitors block the JAK-STAT signaling pathway, which is crucial for the transcription of genes involved in cell proliferation and survival in response to cytokine stimulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of this compound's anti-leukemic activity.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: AML cell lines are seeded in 96-well plates at a specified density (e.g., 1 x 10^5 cells/well).

  • Drug Treatment: Cells are treated with varying concentrations of this compound, CAL-101, or other inhibitors for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[16]

Western Blotting
  • Cell Lysis: Treated and untreated AML cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Cell Treatment: AML cells are treated with the desired concentrations of this compound or control for a specific time period.

  • Cell Fixation: The cells are harvested and fixed in cold ethanol (e.g., 70%).

  • Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined based on the DNA content.

In Vivo AML Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of human cells.

  • Cell Implantation: A specified number of human AML cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice.

  • Tumor Growth Monitoring: Once tumors are established (for subcutaneous models), their volume is measured regularly. For disseminated leukemia models, disease progression is monitored through methods like bioluminescence imaging or analysis of peripheral blood.

  • Drug Administration: Mice are randomized into treatment groups and receive daily oral doses of this compound, CAL-101, cytotoxic drugs, or a vehicle control.

  • Efficacy Evaluation: The anti-tumor efficacy is assessed by measuring tumor growth inhibition, reduction in leukemic burden in various organs (e.g., bone marrow, spleen), and overall survival of the mice.[17][18]

  • Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to analyze the levels of target proteins (e.g., phospho-AKT, phospho-ERK) by western blotting to confirm the drug's mechanism of action in vivo.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Animal_Model Immunocompromised Mice Implantation Cell Implantation (Subcutaneous/Intravenous) Animal_Model->Implantation AML_Cells Human AML Cell Lines AML_Cells->Implantation Tumor_Establishment Tumor Establishment/ Leukemia Engraftment Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Drug_Administration Daily Oral Dosing (this compound, Control, etc.) Randomization->Drug_Administration Monitoring Tumor Volume/Leukemic Burden & Survival Monitoring Drug_Administration->Monitoring Efficacy Efficacy Evaluation (Tumor Growth Inhibition, Survival) Monitoring->Efficacy PD_Analysis Pharmacodynamic Analysis (Western Blot of Tumor Tissue) Monitoring->PD_Analysis

Figure 4: In Vivo Xenograft Experimental Workflow. This flowchart outlines the key steps involved in establishing and utilizing an in vivo AML xenograft model to evaluate the efficacy of anti-leukemic agents like this compound.

Conclusion

The available preclinical data strongly support the potent anti-leukemic activity of this compound in AML. Its superior efficacy compared to CAL-101 and its synergistic effects with standard chemotherapy highlight its potential as a valuable therapeutic agent. Further clinical investigations are warranted to fully elucidate its clinical utility in the treatment of leukemia. This guide provides a comparative framework for researchers and drug development professionals to understand the current landscape of targeted therapies for leukemia and the promising position of this compound within it.

References

Puquitinib vs. Pan-PI3K Inhibitors: A Comparative Guide to PI3K Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of Puquitinib, a novel PI3Kδ isoform-selective inhibitor, with pan-PI3K inhibitors, which target all Class I PI3K isoforms. We present supporting experimental data, detailed methodologies, and visual representations of the signaling pathways to aid in understanding their distinct mechanisms and potential therapeutic applications.

Mechanism of Action: Isoform Selectivity vs. Broad Inhibition

The primary distinction between this compound and pan-PI3K inhibitors lies in their target specificity within the PI3K family. Class I PI3Ks are heterodimers composed of a regulatory subunit and one of four catalytic subunits: p110α, p110β, p110γ, and p110δ.

This compound is a highly selective and potent inhibitor of the p110δ (PI3Kδ) isoform.[1][2] This isoform is predominantly expressed in leukocytes, making this compound a targeted therapy for hematological malignancies where PI3Kδ signaling is often hyperactive.[1][2] By binding to the ATP-binding pocket of PI3Kδ, this compound effectively downregulates the PI3K/AKT signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1][2] A noteworthy characteristic of this compound is its ability to inhibit not only the phosphorylation of AKT but also the phosphorylation of Extracellular signal-Regulated Kinase (ERK), suggesting a broader impact on downstream signaling pathways compared to other PI3Kδ inhibitors like CAL-101.[1]

Pan-PI3K inhibitors , such as Buparlisib (BKM120) and Pictilisib (GDC-0941), are designed to inhibit all four Class I PI3K isoforms (α, β, γ, and δ).[3][4] This broad-spectrum inhibition aims to provide a more comprehensive blockade of the PI3K pathway, which can be advantageous in tumors where multiple isoforms contribute to oncogenesis.[5] However, this lack of selectivity can also lead to more widespread effects on normal cellular processes, potentially resulting in a higher incidence of adverse effects.[6]

PI3K_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 ERK ERK PI3K->ERK Activates PI3K_isoforms p110α, p110β, p110γ, p110δ PI3K->PI3K_isoforms PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Proliferation Cell Proliferation & Survival pAKT->Proliferation mTORC1->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation This compound This compound This compound->PI3K Inhibits p110δ Pan_PI3K Pan-PI3K Inhibitors Pan_PI3K->PI3K Inhibits all p110 isoforms Kinase_Assay_Workflow A 1. Prepare reaction mix: - Purified PI3K isoform - Lipid substrate (e.g., PIP2) - Assay buffer B 2. Add inhibitor (this compound or pan-PI3K inhibitor) at varying concentrations A->B C 3. Initiate reaction by adding ATP (often radiolabeled [γ-32P]ATP) B->C D 4. Incubate to allow for phosphorylation C->D E 5. Stop reaction D->E F 6. Separate reaction products (e.g., via TLC or filtration) E->F G 7. Quantify phosphorylated product (e.g., autoradiography or scintillation counting) F->G H 8. Calculate IC50 values G->H Western_Blot_Workflow A 1. Cell Culture & Treatment: - Seed cells - Treat with inhibitor B 2. Cell Lysis: - Harvest cells - Lyse to extract proteins A->B C 3. Protein Quantification: - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE: - Separate proteins by size C->D E 5. Protein Transfer: - Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) D->E F 6. Blocking: - Block non-specific binding sites E->F G 7. Primary Antibody Incubation: - Incubate with anti-p-AKT and anti-total-AKT antibodies F->G H 8. Secondary Antibody Incubation: - Incubate with HRP-conjugated secondary antibody G->H I 9. Detection: - Add chemiluminescent substrate - Image the blot H->I J 10. Analysis: - Quantify band intensities I->J MTT_Assay_Workflow A 1. Cell Seeding: - Plate cells in a 96-well plate B 2. Inhibitor Treatment: - Add serial dilutions of the inhibitor A->B C 3. Incubation: - Incubate for a defined period (e.g., 72 hours) B->C D 4. Add MTT Reagent: - Add MTT solution to each well C->D E 5. Formazan Formation: - Incubate to allow formazan crystal formation D->E F 6. Solubilization: - Add a solubilizing agent (e.g., DMSO) E->F G 7. Absorbance Measurement: - Read absorbance at ~570 nm F->G H 8. Data Analysis: - Calculate cell viability and IC50 G->H

References

Puquitinib vs. Standard Chemotherapy in Acute Myeloid Leukemia: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Puquitinib, a novel PI3Kδ inhibitor, against standard chemotherapy regimens for Acute Myeloid Leukemia (AML). The data presented is derived from preclinical studies, offering insights into the therapeutic potential of this targeted agent.

Executive Summary

This compound, an orally available and highly selective PI3Kδ inhibitor, has demonstrated significant antitumor activity in preclinical AML models.[1][2] In vivo studies show its potent efficacy in reducing tumor burden and its ability to synergize with standard AML chemotherapy agents. While direct head-to-head in vivo comparisons with the standard "7+3" induction regimen are not yet published, this guide synthesizes the available data to facilitate an objective comparison. This compound operates by downregulating the PI3K/AKT/ERK signaling pathway, leading to cell cycle arrest and apoptosis in AML cells.[1]

In Vivo Efficacy: A Comparative Overview

The following tables summarize the in vivo efficacy of this compound as a monotherapy and in combination with standard chemotherapeutic agents, based on available preclinical data. It is important to note that the data for this compound and standard chemotherapy originate from separate studies with different experimental designs, and therefore, a direct comparison of efficacy should be made with caution.

Table 1: this compound Monotherapy Efficacy in AML Xenograft Model
Treatment GroupDosageTumor Growth Inhibition (%)Key Findings
Vehicle Control-0%Uninhibited tumor growth.
This compound30 mg/kg, oral, daily72%Significant tumor growth inhibition.
This compound60 mg/kg, oral, daily103%Complete tumor regression in 3 out of 6 mice.[1]
CAL-101 (p110δ inhibitor)90 mg/kg, oral, daily50%This compound demonstrated superior efficacy.[1]
CAL-101 (p110δ inhibitor)180 mg/kg, oral, daily61%This compound demonstrated superior efficacy.[1]

Data from MV4;11 AML xenograft model in mice.[1]

Table 2: this compound in Combination with Standard Chemotherapy Agents
Treatment GroupDosageTumor Growth Inhibition (%)Key Findings
This compound alone30 mg/kg-Baseline for combination.
Daunorubicin alone2 mg/kg-Baseline for combination.
This compound + Daunorubicin30 mg/kg + 2 mg/kgSignificantly > than single agentsEnhanced antitumor efficacy compared to each agent alone (P < 0.01).[1][3]
Cytarabine alone12.5 mg/kg-Baseline for combination.
This compound + Cytarabine30 mg/kg + 12.5 mg/kgEnhanced vs single agentsProduced enhanced antitumor efficacy compared with each single agent.[1][3]

Data from MV4;11 AML xenograft model in mice.[1][3]

Standard AML Chemotherapy: The "7+3" Regimen

The standard induction chemotherapy for most AML patients is the "7+3" regimen, which consists of:[4][5][6]

  • Cytarabine (Ara-C): Administered as a continuous intravenous infusion for 7 days.[4]

  • An Anthracycline (e.g., Daunorubicin or Idarubicin): Administered as an intravenous injection for the first 3 days.[4][5]

The efficacy of this regimen in preclinical xenograft models can vary depending on the specific AML cell line or patient-derived xenograft (PDX) model used.[7][8]

Experimental Protocols

This compound In Vivo Efficacy Study
  • Animal Model: BALB/c nude mice.

  • Cell Line: MV4;11 (human AML cell line) cells were subcutaneously injected into the right flank of the mice.

  • Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into treatment groups. This compound was administered orally, daily, for 21 days.[4]

  • Efficacy Assessment: Tumor volumes were measured regularly. At the end of the study, tumors were excised and weighed. Pharmacodynamic assessments included Western blot analysis of pAKT and pERK levels in tumor tissues.[4]

Standard AML Xenograft Chemotherapy Model
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG).[8]

  • Cell Source: Human AML cell lines or patient-derived AML cells are injected intravenously or subcutaneously.

  • Treatment: A regimen mimicking the clinical "7+3" protocol is adapted for mice. For example, cytarabine is administered via intraperitoneal injection for 5-7 days, and an anthracycline (like doxorubicin or daunorubicin) is given for 2-3 days.[7]

  • Efficacy Assessment: Efficacy is measured by the reduction in leukemic cells in the bone marrow, spleen, and peripheral blood, as well as by increased survival of the treated mice compared to a control group.[7]

Mandatory Visualizations

This compound Signaling Pathway

Puquitinib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd Activates PIP3 PIP3 PI3Kd->PIP3 Converts PIP2 to pERK p-ERK PI3Kd->pERK Activates (downstream effect) This compound This compound This compound->PI3Kd Inhibits PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activates AKT AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes ERK ERK pERK->Proliferation Promotes

Caption: this compound inhibits PI3Kδ, blocking downstream AKT and ERK signaling.

Experimental Workflow for In Vivo Efficacy

Experimental_Workflow Start Start: Select AML Cell Line (e.g., MV4;11) Implantation Subcutaneous Implantation into Nude Mice Start->Implantation TumorGrowth Tumor Growth (100-200 mm³) Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Daily Oral Administration (Vehicle, this compound, Chemotherapy, Combination) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Western Blot (pAKT, pERK) Monitoring->Endpoint

Caption: Workflow for assessing this compound's in vivo efficacy in AML xenografts.

References

Comparative analysis of the safety profiles of PI3Kδ inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Safety Analysis of Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitors

This guide provides a detailed comparative analysis of the safety profiles of key PI3Kδ inhibitors used in the treatment of hematological malignancies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the risks associated with this class of drugs, supported by clinical data and experimental methodologies.

Introduction to PI3Kδ Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells, making it a prime therapeutic target for B-cell malignancies.[1][2] Several PI3Kδ inhibitors have been developed, demonstrating significant clinical activity. However, their use has been tempered by a unique and often severe toxicity profile.[3][4] These adverse events are largely considered on-target, immune-mediated effects stemming from the essential role of PI3Kδ in the function and maintenance of regulatory T-cells (Tregs).[3][5] This guide compares the safety profiles of four key PI3Kδ inhibitors: idelalisib, duvelisib, umbralisib, and the clinical-stage compound parsaclisib.

PI3K Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR signaling cascade. Growth factors binding to Receptor Tyrosine Kinases (RTKs) activate PI3K. PI3Kδ, specifically, converts PIP2 to PIP3, which in turn activates downstream effectors like AKT and mTOR, promoting cell survival and proliferation. Inhibition of PI3Kδ is designed to block this pro-survival signaling in malignant B-cells.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kδ PI3Kδ RTK->PI3Kδ Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PI3Kδ->PIP2 Phosphorylates Inhibitor PI3Kδ Inhibitor (e.g., Idelalisib) Inhibitor->PI3Kδ Inhibits mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3Kδ inhibitors.

Comparative Safety Profiles

The following table summarizes the incidence of key treatment-emergent adverse events (AEs) for selected PI3Kδ inhibitors based on data from clinical trials and prescribing information. It is important to note that direct cross-trial comparisons can be challenging due to differences in study populations, designs, and duration of follow-up.

Adverse Event (Grade ≥3)Idelalisib (Zydelig)Duvelisib (Copiktra)¹Umbralisib (Ukoniq)²Parsaclisib³
Hepatotoxicity / Transaminitis 14% (Fatal/Serious)[6]High liver enzyme levels reported5.4%[4]Grade 1, except 1 Grade 3 event[7][8]
Diarrhea / Colitis 14% (Fatal/Serious/Severe)[6]18% (Fatal/Serious)[9][10]6.7%[4]13% (Serious)[8]
Pneumonitis 4% (Fatal/Serious)[11][12]5% (Fatal/Serious)[9][10]<1%[13]N/A
Infections / Pneumonia 48% (Fatal/Serious Infections)[12]31% (Fatal/Serious Infections)[10]Pneumonia (3%, Serious)[13]Sepsis (4%, Serious)[8]
Neutropenia 31%[6]30%[14]8.9%[4]19%[7][8]
Cutaneous Reactions Severe reactions reported[6][15]5% (Fatal/Serious)[9][10]Rash (≥15%, all grades)[13]Rash (31%, all grades)[7][8]
Intestinal Perforation Boxed Warning[6][16][17]N/AN/AN/A
Regulatory Status Approved with Boxed Warning[6][16]Approved with Boxed Warning[10]Withdrawn from market[18][19]In Clinical Development

¹ Duvelisib also inhibits PI3Kγ.[1] ² Umbralisib was voluntarily withdrawn from the market in 2022 due to a possible increased risk of death observed in a clinical trial.[18][19][20] ³ Data from Phase 1/2 monotherapy study in B-cell malignancies.[7][8]

Discussion of Key Toxicities

The safety concerns with PI3Kδ inhibitors are predominantly immune-mediated and include hepatotoxicity, diarrhea/colitis, pneumonitis, and severe infections.[3][21]

  • Hepatotoxicity: Elevated transaminases (ALT/AST) are common.[15][19] This is often a delayed event and is managed by dose interruption, reduction, or discontinuation, and in some cases, corticosteroid administration.[6][12]

  • Diarrhea and Colitis: This is a frequent and potentially severe adverse event that can occur at any time during treatment.[6][9] It often responds poorly to standard anti-motility agents and may require treatment interruption and corticosteroids.[6] Severe cases can lead to dehydration and intestinal perforation.[1][6]

  • Pneumonitis: Non-infectious pneumonitis is a serious, though less common, complication that can be fatal.[6][22] Patients presenting with new pulmonary symptoms should be evaluated, and the drug should be interrupted until an etiology is determined.[6]

  • Infections: Due to their mechanism of action affecting immune cells, these inhibitors increase the risk of serious and opportunistic infections, including Pneumocystis jirovecii pneumonia (PJP) and cytomegalovirus (CMV) reactivation.[4][9][14] Prophylaxis is often recommended.

  • Cutaneous Reactions: Rashes of varying severity are common.[7][9] Severe, life-threatening reactions such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) have been reported.[6][9][12]

Experimental Protocols and Management

Effective management of PI3Kδ inhibitor-associated toxicities requires diligent monitoring and adherence to specific management protocols.

Protocol 1: Monitoring and Management of Hepatotoxicity
  • Baseline Assessment: Measure serum ALT, AST, and total bilirubin prior to initiating therapy.

  • Routine Monitoring: Monitor ALT and AST every 2 weeks for the first 3 months, then monthly thereafter. Increase frequency if Grade ≥2 elevations are observed.

  • Management of Elevated Transaminases (as per Idelalisib Prescribing Information[6]):

    • Grade 2 (ALT/AST >2.5-5.0 x ULN): Continue treatment with weekly monitoring until levels return to Grade ≤1.

    • Grade 3 (ALT/AST >5.0-20.0 x ULN): Interrupt the drug. Monitor ALT/AST and bilirubin weekly until resolution. If it resolves, resume at a reduced dose (e.g., 100 mg twice daily). If it recurs, permanently discontinue.

    • Grade 4 (ALT/AST >20.0 x ULN): Permanently discontinue the drug.

Protocol 2: Management of Diarrhea/Colitis
  • Patient Education: Advise patients to report any increase in stool frequency or watery stools immediately.

  • Initial Assessment: Evaluate for infectious etiologies.

  • Management of Diarrhea/Colitis (as per Duvelisib Prescribing Information[9]):

    • Grade 1 (Increase of <4 stools/day): Initiate supportive care (e.g., hydration) and consider antidiarrheal agents.

    • Grade 2 (Increase of 4-6 stools/day): Withhold PI3Kδ inhibitor. Initiate supportive care. If it does not resolve within 24-48 hours, consider oral corticosteroids (e.g., budesonide). Resume at the same dose upon resolution to Grade ≤1.

    • Grade ≥3 (Increase of ≥7 stools/day; severe symptoms): Withhold PI3Kδ inhibitor. Initiate aggressive supportive care, including IV hydration and electrolytes. Administer systemic corticosteroids (e.g., methylprednisolone IV). Upon resolution to Grade ≤1, consider resuming at a reduced dose. If it recurs, permanently discontinue.

Workflow for Managing Suspected Pneumonitis

The following diagram outlines a typical clinical workflow for a patient on a PI3Kδ inhibitor who presents with new or worsening respiratory symptoms.

Pneumonitis_Workflow start Patient on PI3Kδ Inhibitor Presents with New/Worsening Respiratory Symptoms interrupt_drug Immediately Interrupt PI3Kδ Inhibitor Therapy start->interrupt_drug evaluation Clinical Evaluation: - Physical Exam - Pulse Oximetry - Chest Imaging (CT/X-ray) interrupt_drug->evaluation infectious_workup Rule out Infectious Etiology: - Sputum Culture - Bronchoalveolar Lavage (BAL) - Blood Cultures evaluation->infectious_workup diagnosis Is Drug-Induced Pneumonitis Suspected? infectious_workup->diagnosis treat_infection Treat Identified Infection diagnosis->treat_infection No corticosteroids Administer Systemic Corticosteroids diagnosis->corticosteroids Yes end Resolution treat_infection->end Consider resuming drug if symptoms resolve and infection is cleared discontinue Permanently Discontinue PI3Kδ Inhibitor corticosteroids->discontinue discontinue->end

Caption: Clinical workflow for the evaluation and management of suspected pneumonitis.

Conclusion

PI3Kδ inhibitors are an effective class of targeted therapies for B-cell malignancies. However, their clinical utility is frequently limited by a significant and predictable pattern of immune-mediated toxicities. The safety profiles vary between agents, with idelalisib and duvelisib carrying boxed warnings for severe and fatal toxicities, and umbralisib having been withdrawn from the market over safety concerns.[6][10][18] Newer generation inhibitors like parsaclisib are being developed with the aim of improving the therapeutic window.[23] A thorough understanding of these adverse events, coupled with proactive monitoring and established management protocols, is critical for maximizing the benefit and minimizing the risk for patients treated with this important class of drugs.

References

Puquitinib's Potency in the Landscape of Emerging Cancer Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Puquitinib, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, is demonstrating significant promise in the field of oncology, particularly for hematological malignancies. This guide provides a comparative analysis of this compound's potency against other emerging PI3K inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of novel cancer therapeutics.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anti-cancer effects by selectively inhibiting the p110δ catalytic subunit of PI3K. This kinase is a critical component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer cells, promoting their growth, survival, and proliferation. By blocking PI3Kδ, this compound effectively disrupts this signaling cascade, leading to cell cycle arrest and apoptosis in malignant cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Comparative Potency of this compound

The following tables summarize the in vitro potency of this compound in comparison to other emerging PI3K inhibitors. IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity or cell viability.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
CompoundPI3KδPI3KαPI3KβPI3Kγ
This compound 3.3 >1000>100099
Idelalisib (CAL-101)2.5[1]820[1]565[1]89[1]
Duvelisib2.5[2]1602[2]85[2]27.4[2]
Copanlisib0.7[3]0.5[3]3.7[3]6.4[3]
Umbralisib22.2[4][5]>10000[4]>10000[4]1400[4]
Table 2: In Vitro Cell Viability (IC50, µM) in Hematological Malignancy Cell Lines
Cell LineCancer TypeThis compoundIdelalisib (CAL-101)DuvelisibCopanlisibUmbralisib
SU-DHL-6Diffuse Large B-cell Lymphoma-0.037[6]---
NU-DUL-1Diffuse Large B-cell Lymphoma-0.086[6]---
HAL-01Acute Lymphoblastic Leukemia-0.213[6]---
RPMI-6666Hodgkin Lymphoma-0.306[6]---
MOLT-4T-cell Acute Lymphoblastic Leukemia-----
JurkatT-cell Leukemia-----
RajiBurkitt's Lymphoma-----

Data for this compound and other inhibitors in a comprehensive panel of the same cell lines are not always available in the public domain, warranting direct comparative studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

In Vitro PI3Kδ Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3Kδ.

Kinase_Assay_Workflow Start Start Prep Prepare reaction mix: - PI3Kδ enzyme - PIP2 substrate - Assay buffer Start->Prep Add_Inhibitor Add varying concentrations of this compound or other inhibitors Prep->Add_Inhibitor Incubate1 Incubate at room temperature Add_Inhibitor->Incubate1 Add_ATP Initiate reaction with ATP Incubate1->Add_ATP Incubate2 Incubate to allow phosphorylation Add_ATP->Incubate2 Stop_Reaction Stop reaction Incubate2->Stop_Reaction Detect_PIP3 Detect PIP3 product (e.g., ADP-Glo, HTRF) Stop_Reaction->Detect_PIP3 Analyze Analyze data and calculate IC50 values Detect_PIP3->Analyze Western_Blot_Workflow Start Start Cell_Treatment Treat cells with This compound or inhibitors Start->Cell_Treatment Lysis Lyse cells and quantify protein Cell_Treatment->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-p-AKT) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis

References

Reproducibility of Puquitinib Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published research findings on Puquitinib, a novel PI3Kδ inhibitor. It aims to facilitate the reproducibility of these findings by presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key biological pathways and workflows.

Comparative Efficacy of this compound and Alternatives

This compound has been primarily evaluated against other PI3K inhibitors, most notably CAL-101 (Idelalisib), and in combination with standard cytotoxic agents. The following tables summarize the comparative in vitro and in vivo efficacy of these treatments across various cancer cell lines.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeThis compound IC50 (µM)CAL-101 (Idelalisib) IC50 (µM)Reference
CNE-2Nasopharyngeal Carcinoma5.2 (72h)Not Reported[1]
MV4;11Acute Myeloid Leukemia0.12.4[2]
A549Lung CancerNot Reported0.33[3]
A498Kidney CancerNot Reported1.1[3]

Note: The potency of CAL-101 as a selective p110δ inhibitor is reported to be 2.5 nM in cell-free assays.[3][4][5][6]

In Vivo Tumor Growth Inhibition

In vivo studies in xenograft models provide crucial data on the efficacy of a drug in a living organism.

Xenograft ModelTreatmentDosageTumor Growth InhibitionReference
MV4;11This compound30 mg/kg72%[2]
MV4;11This compound60 mg/kg103% (complete regression in 3/6 tumors)[2]
MV4;11CAL-10190 mg/kg50%[2]
MV4;11CAL-101180 mg/kg61%[2]
RS4;11This compound30 mg/kg50%[2]
RS4;11This compound60 mg/kg69%[2]
MV4;11This compound + Daunorubicin30 mg/kg + 2 mg/kgSignificantly superior to single agents (P < 0.01)[7]
MV4;11This compound + Cytarabine30 mg/kg + 12.5 mg/kgEnhanced antitumor efficacy compared to single agents[7]

Key Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity.

  • Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^5 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat cells with varying concentrations of this compound or comparator drugs for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 20 hours.

  • Solubilization: Wash the cells with phosphate-buffered saline (PBS) and add DMSO to solubilize the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a spectrophotometer.[4]

Cell Cycle Analysis

This method is used to determine the proportion of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the compounds of interest for a specified time (e.g., 24 hours).

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and stain with a solution containing 50 µg/mL of propidium iodide and 50 µg/mL of DNase-free RNase A.

  • Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[8]

Apoptosis Analysis

Apoptosis, or programmed cell death, can be assessed by observing the cleavage of specific proteins like PARP and caspases.

  • Cell Treatment: Treat cells with the indicated concentrations of the drugs for a specified time (e.g., 48 hours).

  • Cell Lysis: Harvest the cells and prepare total cell lysates.

  • Western Blotting: Subject the lysates to immunoblotting with specific antibodies against PARP, caspase-3, caspase-8, and caspase-9.[3]

In Vivo Xenograft Studies

These studies involve the transplantation of human tumor cells into immunocompromised mice.

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., MV4;11) into the flanks of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Drug Administration: Administer the drugs (e.g., this compound, CAL-101, daunorubicin, cytarabine) orally or via other appropriate routes at the specified dosages and schedules.[2][7]

  • Tumor Measurement: Measure tumor volumes regularly using calipers.

  • Data Analysis: Compare the tumor growth in treated groups to the vehicle control group to determine tumor growth inhibition.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and experimental processes are crucial for understanding and replicating research.

This compound's Mechanism of Action

This compound is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound can induce autophagy and apoptosis in cancer cells.[7][8]

Puquitinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3Kδ Receptor->PI3K AKT AKT PI3K->AKT This compound This compound This compound->PI3K mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Autophagy Autophagy mTOR->Autophagy Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits PI3Kδ, blocking the downstream AKT/mTOR pathway.

Experimental Workflow for Efficacy Evaluation

A typical workflow for assessing the anti-cancer efficacy of a compound like this compound involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines viability Cell Viability Assay (e.g., MTT) cell_culture->viability cell_cycle Cell Cycle Analysis viability->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis western_blot Western Blot (Signaling Pathway Analysis) apoptosis->western_blot xenograft Xenograft Model Establishment western_blot->xenograft treatment Drug Administration xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement toxicity Toxicity Assessment treatment->toxicity

Caption: A standard workflow for evaluating the anti-cancer efficacy of a drug.

References

Safety Operating Guide

Navigating the Disposal of Puquitinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Puquitinib, this document outlines procedural guidance for researchers, scientists, and drug development professionals. The following protocols are based on general best practices for cytotoxic compounds in the absence of a specific manufacturer's Safety Data Sheet (SDS) for disposal.

As a potent PI3Kδ inhibitor investigated for its antitumor efficacy, particularly in acute myeloid leukemia, this compound requires careful handling and disposal to ensure personnel safety and environmental protection.[1][2][3] Due to its cytotoxic nature, all waste materials contaminated with this compound must be treated as hazardous.

Chemical and Physical Properties of this compound

A comprehensive understanding of a compound's properties is crucial for safe handling and disposal. While a detailed official Safety Data Sheet (SDS) with complete physical and chemical data for this compound is not publicly available, the following information has been compiled from scientific literature.

PropertyDataSource
Molecular Formula C₁₇H₁₅N₇PubChem
Molecular Weight 317.35 g/mol PubChem
Appearance Solid (assumed)General chemical knowledge
Solubility Soluble in DMSO and EthanolInferred from experimental use
Stability Data not availableN/A
Chemical Incompatibilities Data not availableN/A

Experimental Protocols: General Decontamination

While specific chemical inactivation methods for this compound are not documented, general procedures for decontaminating surfaces and equipment contaminated with cytotoxic drugs should be followed. These typically involve:

  • Initial Cleaning: Wipe surfaces with a detergent solution to physically remove the compound.

  • Rinsing: Thoroughly rinse the surface with water.

  • Secondary Cleaning: Wipe down the area with 70% alcohol.

For some cytotoxic agents, oxidative methods using agents like sodium hypochlorite have been shown to be effective for degradation. However, the efficacy of this method for this compound has not been established.

Step-by-Step Disposal Procedures for this compound

The following procedures are based on established guidelines for the disposal of cytotoxic and antineoplastic drugs. Always adhere to your institution's specific hazardous waste management protocols.

1. Segregation of Waste:

  • All materials that have come into contact with this compound are to be considered cytotoxic waste.

  • This includes, but is not limited to:

    • Unused or expired this compound powder.

    • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

    • Glassware, plasticware, and other lab consumables (e.g., pipette tips, vials, and plates).

    • Solutions containing this compound.

    • Spill cleanup materials.

2. Solid Waste Disposal:

  • Collection: Place all solid waste contaminated with this compound into a designated, leak-proof, and puncture-resistant hazardous waste container. This container should be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.

  • Packaging: Ensure the container is securely sealed to prevent any leakage or aerosolization of the contents.

  • Storage: Store the sealed container in a designated, secure area for hazardous waste pickup.

3. Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used (e.g., DMSO, ethanol).

  • Neutralization/Inactivation: As no specific chemical inactivation protocol for this compound is available, direct chemical treatment of the liquid waste is not recommended without further information.

  • Storage: Store the sealed liquid waste container in a designated secondary containment bin within a secure hazardous waste storage area.

4. Sharps Disposal:

  • All sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of immediately in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.

5. Disposal of Empty Containers:

  • Empty containers that once held this compound should be triple-rinsed with a suitable solvent (such as ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.

  • After rinsing, the container should be disposed of as cytotoxic solid waste.

6. Final Disposal:

  • All segregated and properly labeled this compound waste must be disposed of through your institution's licensed hazardous waste management vendor.

  • Incineration at a high temperature is the generally accepted method for the final disposal of cytotoxic waste.

Logical Workflow for this compound Disposal

PuquitinibDisposal cluster_WasteGeneration Waste Generation cluster_Segregation Segregation & Collection cluster_FinalDisposal Final Disposal SolidWaste Solid Waste (Gloves, Gowns, Plasticware) SolidContainer Labeled Cytotoxic Solid Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions, Rinsate) LiquidContainer Labeled Cytotoxic Liquid Waste Container LiquidWaste->LiquidContainer SharpsWaste Sharps Waste (Needles, Scalpels) SharpsContainer Labeled Cytotoxic Sharps Container SharpsWaste->SharpsContainer HazardousWasteVendor Licensed Hazardous Waste Vendor SolidContainer->HazardousWasteVendor LiquidContainer->HazardousWasteVendor SharpsContainer->HazardousWasteVendor Incineration High-Temperature Incineration HazardousWasteVendor->Incineration

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This document provides general guidance based on available information for similar compounds. It is not a substitute for a manufacturer-provided Safety Data Sheet. Always consult and adhere to your institution's specific safety and waste disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Puquitinib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Puquitinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.